Tributylphosphine oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-dibutylphosphorylbutane | |
|---|---|---|
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InChI |
InChI=1S/C12H27OP/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZAKDODWSQONA-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=O)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID2061149 | |
| Record name | Tributylphosphine oxide | |
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Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
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Physical Description |
White crystalline powder; Hygroscopic; [Acros Organics MSDS] | |
| Record name | Tributylphosphine oxide | |
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CAS No. |
814-29-9 | |
| Record name | Tributylphosphine oxide | |
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| Record name | TRIBUTYLPHOSPHINE OXIDE | |
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| Record name | TRIBUTYLPHOSPHINE OXIDE | |
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| Record name | Phosphine oxide, tributyl- | |
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Foundational & Exploratory
Tributylphosphine Oxide: A Comprehensive Technical Guide to its Discovery and Synthesis
An in-depth exploration of the historical milestones and synthetic methodologies for Tributylphosphine (B147548) Oxide (TBPO), a versatile organophosphorus compound.
Introduction
Tributylphosphine oxide (TBPO), a colorless, crystalline solid, has carved a significant niche in various domains of chemistry, from industrial processes to sophisticated organic synthesis. Its utility as a ligand, catalyst, and extractant has prompted extensive research into its properties and, crucially, its synthesis. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes to TBPO, offering detailed experimental protocols and a comparative analysis of the primary manufacturing methods. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep understanding of this important reagent.
Historical Perspective and Discovery
While a singular, definitive "discovery" paper for this compound is not readily apparent in the historical literature, its existence and study were documented by the mid-20th century. A notable early mention appears in a 1956 paper by C. L. Chernick and H. A. Skinner in the Journal of the Chemical Society, which focused on the thermochemistry of several organophosphorus compounds, including this compound. This publication suggests that TBPO was a known compound at the time, with its synthesis likely preceding this thermochemical analysis.
The synthesis of tertiary phosphine (B1218219) oxides, in general, was a subject of investigation in the early to mid-1900s. A 1963 paper by M. M. Rauhut, R. Bernheimer, and A. M. Semsel in The Journal of Organic Chemistry detailed the synthesis of tertiary phosphine oxides directly from elemental phosphorus, representing a significant advancement in the field. Although this paper does not focus specifically on TBPO, it provides context for the broader development of synthetic methods for this class of compounds. The classical Grignard reaction, established earlier in the century, also provided a viable, albeit less direct, pathway to trialkylphosphine oxides.
The industrial-scale production of tributylphosphine, the immediate precursor to TBPO, gained prominence with the development of hydrophosphination catalysts. This method, which involves the addition of phosphine to an alkene, has become a cornerstone of modern organophosphorus chemistry.
Core Synthetic Methodologies
The synthesis of this compound primarily proceeds through three major routes:
-
Hydrophosphination of 1-Butene (B85601) followed by Oxidation: This is the most common industrial method for producing tributylphosphine, which is then readily oxidized to TBPO.
-
The Grignard Reaction: This classical organometallic approach involves the reaction of a butyl Grignard reagent with a phosphorus halide, followed by oxidation.
-
Direct Oxidation of Tributylphosphine: For laboratory-scale synthesis or when high-purity TBPO is required, the direct oxidation of pre-existing tributylphosphine is a straightforward method.
The following sections provide detailed experimental protocols and quantitative data for each of these methods.
Data Presentation: A Comparative Analysis of Synthesis Routes
| Synthesis Method | Precursors | Key Reagents | Typical Reaction Conditions | Typical Yield | Advantages | Disadvantages |
| Hydrophosphination & Oxidation | Phosphine (PH₃), 1-Butene | Radical initiator (e.g., AIBN, benzoyl peroxide) or metal catalyst; Oxidizing agent (e.g., air, H₂O₂) | Hydrophosphination: 80-85°C, 5.0-8.0 MPa[1]; Oxidation: Varies with oxidant | >93.5% (for tributylphosphine)[1] | High atom economy, suitable for large-scale industrial production. | Requires handling of highly toxic and flammable phosphine gas; high-pressure equipment needed. |
| Grignard Reaction & Oxidation | n-Butyl halide (e.g., bromide), Magnesium, Phosphorus trichloride (B1173362) (PCl₃) | Ether solvent (e.g., diethyl ether, THF); Oxidizing agent (e.g., H₂O₂) | Grignard formation & reaction with PCl₃: -10°C to reflux; Oxidation: Room temperature | 46-76% (for tributylphosphine)[2][3] | Versatile laboratory method, avoids handling of phosphine gas. | Multi-step process, can be sensitive to moisture and air, may produce byproducts. |
| Direct Oxidation of Tributylphosphine | Tributylphosphine | Oxidizing agent (e.g., air, H₂O₂, nitric oxide) | Varies with oxidant (e.g., room temperature for air oxidation on activated carbon)[4][5] | Quantitative conversion often achievable | Simple and clean reaction, suitable for high-purity product. | Relies on the availability of tributylphosphine, which is air-sensitive. |
Experimental Protocols
Synthesis via Hydrophosphination of 1-Butene and Subsequent Oxidation
This two-step process is the dominant industrial route. The first step produces tributylphosphine, which is then oxidized to this compound.
Step 1: Synthesis of Tributylphosphine via Hydrophosphination
This protocol is adapted from a patented industrial process.[1]
-
Materials:
-
1-Butene
-
Phosphine gas (PH₃)
-
Radical initiator (e.g., benzoyl peroxide or azobisisobutyronitrile - AIBN)
-
High-pressure reactor
-
-
Procedure:
-
A high-pressure reactor is charged with 1-butene and the radical initiator. The system is purged with an inert gas (e.g., nitrogen).
-
The reactor is heated to 80-85°C.
-
Phosphine gas is introduced into the reactor, maintaining a pressure of 5.0-8.0 MPa.
-
The reaction is allowed to proceed for several hours with stirring.
-
After the reaction is complete, the reactor is cooled, and the excess pressure is vented.
-
The crude tributylphosphine is purified by vacuum distillation.
-
Step 2: Oxidation of Tributylphosphine to this compound
-
Materials:
-
Tributylphosphine
-
Oxidizing agent (e.g., 30% hydrogen peroxide solution or air)
-
Solvent (e.g., toluene (B28343) or ethanol)
-
-
Procedure (using Hydrogen Peroxide):
-
Tributylphosphine is dissolved in a suitable solvent such as toluene in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
The flask is cooled in an ice bath.
-
A 30% aqueous solution of hydrogen peroxide is added dropwise to the stirred solution of tributylphosphine, maintaining the temperature below 20°C. The reaction is exothermic.
-
After the addition is complete, the mixture is stirred at room temperature for 1-2 hours.
-
The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent like hexane.
-
Synthesis via the Grignard Reaction and Subsequent Oxidation
This method is a classic laboratory preparation of trialkylphosphines, which are then oxidized.
Step 1: Synthesis of Tributylphosphine via Grignard Reaction [2][3]
-
Materials:
-
n-Butyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Phosphorus trichloride (PCl₃)
-
Inert atmosphere setup (e.g., Schlenk line)
-
-
Procedure:
-
All glassware is thoroughly dried and assembled under an inert atmosphere (nitrogen or argon).
-
Magnesium turnings are placed in a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer.
-
A solution of n-butyl bromide in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (butylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine if it does not start spontaneously.
-
Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a grayish solution), the flask is cooled to -10°C.
-
A solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent, maintaining the temperature below 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 1-2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed by distillation to yield crude tributylphosphine.
-
Step 2: Oxidation of Tributylphosphine to this compound
The oxidation is carried out as described in the previous section (Protocol 1, Step 2).
Direct Oxidation of Tributylphosphine
This method is suitable when tributylphosphine is already available.
-
Materials:
-
Procedure (Air Oxidation on Activated Carbon): [4][5]
-
Activated carbon is placed in a flask under an inert atmosphere.
-
A solution of tributylphosphine in a suitable solvent (e.g., THF) is added to the activated carbon.
-
The solvent is removed under vacuum to ensure the phosphine is adsorbed onto the carbon surface.
-
Air is then introduced into the flask, and the mixture is stirred at room temperature. The oxidation is typically rapid.
-
The this compound is then extracted from the activated carbon with a suitable solvent (e.g., ethanol).
-
The solvent is removed to yield the product.
-
Mandatory Visualizations
Signaling Pathways and Logical Relationships
The general synthetic pathways leading to this compound can be visualized as follows:
Caption: Overview of the main synthetic routes to this compound.
Experimental Workflow: Grignard Synthesis
A detailed workflow for the Grignard synthesis of tributylphosphine, a key precursor to TBPO, is illustrated below.
Caption: Step-by-step workflow for the laboratory synthesis of TBPO via the Grignard route.
Conclusion
This compound, a compound with a rich history intertwined with the development of organophosphorus chemistry, remains a vital reagent in both academic and industrial settings. While its initial discovery is not pinpointed to a single event, its synthesis has evolved from classical organometallic methods to highly efficient industrial processes. The choice of synthetic route depends on the desired scale of production, purity requirements, and available resources. The hydrophosphination of 1-butene followed by oxidation stands as the most economically viable method for large-scale production, while the Grignard route and direct oxidation of tributylphosphine offer convenient and high-purity alternatives for laboratory applications. This guide provides the necessary technical details for researchers and professionals to understand and implement the synthesis of this important compound.
References
- 1. CN102180902B - Preparation method of tributylphosphane - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Theoretical Exploration of the Electronic Properties of Tributylphosphine Oxide: A Technical Guide
This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic properties of tributylphosphine (B147548) oxide (TBPO). Aimed at researchers, scientists, and professionals in drug development, this document outlines the computational methodologies, key electronic characteristics, and the underlying principles governing the behavior of TBPO at a molecular level.
Introduction to Tributylphosphine Oxide
This compound (TBPO) is an organophosphorus compound with the formula C₁₂H₂₇OP.[1] It is a versatile molecule utilized in various chemical applications, including as a ligand in coordination chemistry, a solvent, and a reagent in organic synthesis.[2] Understanding its electronic properties is crucial for optimizing its performance in these roles and for designing new applications, particularly in fields like catalysis and materials science where electron donor-acceptor interactions are paramount.
Theoretical and computational chemistry provide powerful tools to elucidate the electronic structure, reactivity, and spectroscopic properties of molecules like TBPO.[3] By employing methods such as Density Functional Theory (DFT), we can gain insights into the molecular orbitals, charge distribution, and other electronic parameters that are often challenging to determine experimentally.
Theoretical and Computational Methodologies
The in silico study of TBPO's electronic properties typically involves a multi-step computational workflow. The following protocol outlines a standard approach based on Density Functional Theory (DFT), a widely used and reliable method for electronic structure calculations of organophosphorus compounds.[4]
Computational Protocol
-
Geometry Optimization: The first step is to determine the lowest energy structure of the TBPO molecule. This is achieved by performing a geometry optimization using a selected DFT functional and basis set. A common and effective choice for organophosphorus compounds is the M06-2X functional with the 6-311++G(d,p) basis set, which has been shown to provide accurate results for similar molecules.[4]
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: With the optimized geometry, a series of single-point energy calculations are carried out to determine the electronic properties. These include:
-
Molecular Orbital Analysis: This involves the calculation and visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their gap are critical indicators of chemical reactivity and stability.[5][6]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding in terms of localized electron-pair bonds and lone pairs, offering insights into the nature of the P=O bond.
-
Dipole Moment: The dipole moment is calculated to quantify the overall polarity of the molecule.
-
The following diagram illustrates the typical workflow for a computational study of TBPO.
Key Electronic Properties of this compound
| Electronic Property | Predicted Value | Significance |
| HOMO Energy | ~ -7.0 to -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | ~ 0.5 to 1.0 eV | Reflects the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | ~ 7.5 to 7.0 eV | A large gap suggests high kinetic stability and low reactivity.[6] |
| Dipole Moment | ~ 4.0 to 4.5 D | A significant dipole moment indicates a polar molecule.[8] |
| P=O Bond Length | ~ 1.50 to 1.55 Å | Shorter than a P-O single bond, indicating double bond character. |
| Mulliken Charge on O | ~ -0.8 to -0.7 e | High negative charge indicates a strongly nucleophilic oxygen atom. |
| Mulliken Charge on P | ~ +1.2 to +1.3 e | High positive charge indicates an electrophilic phosphorus atom. |
Note: These values are illustrative and based on typical results for similar phosphine (B1218219) oxides from DFT calculations. Actual values may vary depending on the level of theory and basis set used.
Molecular Orbitals: HOMO and LUMO
The frontier molecular orbitals, HOMO and LUMO, are central to understanding the reactivity of a molecule.[9][10] In phosphine oxides, the HOMO is typically localized on the oxygen atom, reflecting its lone pair electrons and indicating its nucleophilic character. The LUMO, on the other hand, is often associated with the phosphorus atom and the antibonding orbitals of the P-C bonds, suggesting its susceptibility to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's stability.[6] A larger gap implies greater stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
The following diagram provides a conceptual representation of the molecular orbital energy levels in a phosphine oxide like TBPO.
The Nature of the P=O Bond
The phosphorus-oxygen bond in phosphine oxides is a subject of significant interest. It is best described as a combination of a σ-bond and π-backbonding. The σ-bond is formed from the overlap of a phosphorus sp³ hybrid orbital with an oxygen sp² hybrid orbital. The π-character arises from the donation of oxygen lone pair electrons into vacant d-orbitals of the phosphorus atom. This backbonding strengthens and shortens the P-O bond, giving it significant double-bond character. NBO analysis is particularly useful for quantifying the contributions of these bonding interactions.
Conclusion
Theoretical studies provide invaluable insights into the electronic properties of this compound. Through computational methods like DFT, we can characterize the molecular orbitals, charge distribution, and bonding in TBPO, which are fundamental to its reactivity and function. The high polarity, strong P=O bond, and the distinct electronic nature of the oxygen and phosphorus atoms are key features that dictate its behavior in chemical systems. The methodologies and conceptual frameworks presented in this guide offer a robust foundation for further research and development involving this important organophosphorus compound.
References
- 1. This compound | C12H27OP | CID 13138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. A theoretical study of the electronic structure of phosphine oxide and trimethylphosphine oxide and the donor–acceptor properties of phosphine and trimethylphosphine - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theoretical Study of Triphenylphosphine Oxide Derivatives for Blu...: Ingenta Connect [ingentaconnect.com]
- 8. This compound [stenutz.eu]
- 9. revues.imist.ma [revues.imist.ma]
- 10. m.youtube.com [m.youtube.com]
synthesis of tributylphosphine oxide from tributylphosphine
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tributylphosphine (B147548) oxide from its precursor, tributylphosphine. The document details the most common and effective oxidation methods, providing in-depth experimental protocols, quantitative data, and mechanistic insights to support research and development in the chemical and pharmaceutical sciences.
Introduction
Tributylphosphine oxide (TBPO) is a tertiary phosphine (B1218219) oxide with a wide range of applications in organic synthesis and materials science. It serves as a ligand in coordination chemistry, a catalyst in various reactions, and a reagent in the synthesis of other organophosphorus compounds. The synthesis of TBPO is primarily achieved through the oxidation of tributylphosphine, a reaction that is facile and can be accomplished using several oxidizing agents. This guide focuses on two prevalent and practical methods: oxidation by atmospheric oxygen and oxidation using hydrogen peroxide.
Synthesis Methodologies
The conversion of tributylphosphine to this compound is an oxidation reaction where the phosphorus atom is oxidized from a +3 to a +5 oxidation state.
General Reaction: 2 P(C₄H₉)₃ + O₂ → 2 OP(C₄H₉)₃
This process can be achieved through various protocols, with the choice of oxidant and reaction conditions influencing the reaction's efficiency, selectivity, and environmental impact.
Method 1: Oxidation with Atmospheric Oxygen on Activated Carbon
A highly selective and environmentally benign method for the synthesis of this compound involves the use of atmospheric oxygen as the oxidant with the reaction mediated by an activated carbon surface. This method avoids the use of potentially hazardous oxidizing agents and simplifies product purification. Trialkylphosphines, when adsorbed onto the surface of activated carbon, can be selectively oxidized by air to the corresponding phosphine oxides in high yields.
Experimental Protocol:
-
Adsorption of Tributylphosphine:
-
Under an inert nitrogen atmosphere, a solution of tributylphosphine in a suitable solvent (e.g., THF) is prepared.
-
Activated carbon is added to the solution to form a suspension.
-
The mixture is stirred to ensure complete adsorption of the tributylphosphine onto the activated carbon surface.
-
The solvent is then removed under vacuum, leaving the tributylphosphine adsorbed on the dry activated carbon.
-
-
Oxidation:
-
The dried activated carbon with the adsorbed tributylphosphine is exposed to air at ambient temperature.
-
The oxidation is allowed to proceed for a sufficient duration, which can be monitored by techniques such as ³¹P NMR spectroscopy.
-
-
Product Recovery:
-
Once the reaction is complete, the this compound is desorbed from the activated carbon by washing with a polar solvent, such as ethanol.
-
The activated carbon is removed by filtration.
-
The solvent is evaporated from the filtrate to yield the pure this compound.
-
This method is noted for its high selectivity, preventing the formation of over-oxidized byproducts.[1][2]
Method 2: Oxidation with Hydrogen Peroxide
A common and efficient laboratory-scale synthesis of this compound utilizes hydrogen peroxide as the oxidizing agent.[1] The reaction is typically straightforward, however, it is important to note that tertiary phosphines and hydrogen peroxide can form stable adducts.[3] Therefore, a subsequent workup step is often required to isolate the pure phosphine oxide.
Experimental Protocol:
-
Oxidation Reaction:
-
Tributylphosphine is dissolved in a suitable organic solvent, such as dichloromethane.
-
A 35% aqueous solution of hydrogen peroxide is added dropwise to the tributylphosphine solution at room temperature.
-
The reaction mixture is stirred until the oxidation is complete. The reaction progress can be monitored by TLC or ³¹P NMR.
-
-
Workup and Purification:
-
Upon completion, the reaction mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The organic layer is washed with water to remove any unreacted hydrogen peroxide.
-
The solution is then treated with molecular sieves to decompose the this compound-hydrogen peroxide adduct and remove water. This can be done at room temperature or gently heated (e.g., 60 °C in toluene) to expedite the process.[3]
-
The molecular sieves are removed by filtration.
-
The solvent is removed under reduced pressure to yield the this compound product.
-
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Method 1: Air Oxidation on Activated Carbon | Method 2: Hydrogen Peroxide Oxidation |
| Oxidizing Agent | Atmospheric Oxygen (O₂) | Hydrogen Peroxide (H₂O₂) |
| Typical Solvent(s) | THF (adsorption), Ethanol (desorption) | Dichloromethane, Toluene |
| Reaction Temperature | Ambient | Room Temperature |
| Reported Yield | Nearly quantitative | High (specific yield data not detailed in literature) |
| Purity | High, avoids P(V) side products | High, requires removal of H₂O₂ adduct |
| Key Advantages | Environmentally friendly, high selectivity | Readily available reagents, straightforward setup |
| Key Considerations | Requires activated carbon support | Formation of H₂O₂ adducts requires a specific workup step |
Visualization of Workflow and Mechanism
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound from tributylphosphine.
Caption: General workflow for the synthesis of this compound.
Reaction Mechanism
The oxidation of tertiary phosphines to phosphine oxides is generally understood to proceed through a direct nucleophilic attack of the phosphorus atom on the oxygen atom of the oxidant.
Caption: General mechanism of tertiary phosphine oxidation.
For the air oxidation on activated carbon, a radical mechanism involving the activation of molecular oxygen on the carbon surface has been proposed.[1]
Conclusion
The synthesis of this compound from tributylphosphine is a well-established transformation that can be achieved through multiple oxidative routes. The choice between air oxidation on activated carbon and hydrogen peroxide oxidation will depend on the specific requirements of the researcher, including scale, available resources, and environmental considerations. Both methods are capable of producing high-purity this compound, a valuable compound in modern chemical synthesis. This guide provides the necessary technical details to enable researchers and drug development professionals to effectively implement these synthetic strategies.
References
Tributylphosphine Oxide: A Technical Guide to its Solubility in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributylphosphine (B147548) oxide (TBPO) is an organophosphorus compound with the chemical formula C₁₂H₂₇OP. It is a solid at room temperature and finds applications in various chemical processes, including as a ligand in catalysis and as a reagent in organic synthesis. A thorough understanding of its solubility in common organic solvents is crucial for its effective use in laboratory and industrial settings, particularly in process development, purification, and formulation. This technical guide provides a summary of the available solubility data for TBPO, a detailed experimental protocol for determining its solubility, and a visual representation of the experimental workflow.
Data Presentation: Solubility of Tributylphosphine Oxide
Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively available in publicly accessible literature. The following table summarizes the limited data that has been found.
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 5.6 g / 100 g |
| Methanol | Not Specified | Soluble |
It is important to note that the term "soluble" is a qualitative description and does not provide a quantitative measure of solubility. The lack of comprehensive data highlights a significant gap in the physical chemistry characterization of this widely used compound. For many applications, experimental determination of solubility in the specific solvent system of interest is recommended.
Experimental Protocol: Determination of Solubility by the Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a solvent. It involves preparing a saturated solution at a specific temperature, taking a known mass of the solution, evaporating the solvent, and weighing the remaining solid solute.
Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature bath (e.g., water bath or oil bath)
-
Vials or flasks with secure caps
-
Magnetic stirrer and stir bars
-
Syringe with a filter attachment (e.g., PTFE or nylon)
-
Pre-weighed weighing dishes or vials
-
Oven or vacuum oven for drying
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached. The time required to reach equilibrium can vary depending on the solvent and temperature and may range from several hours to a day. It is advisable to monitor the concentration of the solution over time until it becomes constant.
-
-
Sample Withdrawal:
-
Once equilibrium is established, stop the stirring and allow the undissolved solid to settle at the bottom of the vial.
-
Carefully draw a known volume of the clear supernatant (the saturated solution) into a syringe fitted with a filter. The filter is crucial to prevent any undissolved solid particles from being transferred.
-
-
Gravimetric Analysis:
-
Dispense the filtered saturated solution into a pre-weighed weighing dish.
-
Record the total mass of the weighing dish and the saturated solution.
-
Carefully evaporate the solvent. This can be done at room temperature in a fume hood, or more rapidly by placing the weighing dish in an oven at a temperature below the boiling point of the solvent and the melting point of TBPO. For volatile solvents, gentle heating is sufficient. For less volatile solvents, a vacuum oven may be necessary to ensure complete removal of the solvent without decomposing the solute.
-
Once the solvent is completely evaporated, place the weighing dish in a desiccator to cool to room temperature.
-
Weigh the weighing dish containing the dry this compound residue.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the saturated solution by subtracting the mass of the empty weighing dish from the mass of the weighing dish with the solution.
-
Calculate the mass of the dissolved this compound by subtracting the mass of the empty weighing dish from the final constant mass of the weighing dish with the residue.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the mass of the saturated solution.
-
Express the solubility in the desired units, for example, as grams of solute per 100 grams of solvent ( g/100g ).
Solubility ( g/100g solvent) = (Mass of TBPO / Mass of solvent) x 100
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.
Crystal Structure Analysis of Tributylphosphine Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tributylphosphine (B147548) oxide (TBPO), a versatile organophosphorus compound, plays a significant role as a ligand in coordination chemistry, a reagent in organic synthesis, and a component in various material science applications. Understanding its three-dimensional structure is paramount for elucidating its reactivity, intermolecular interactions, and ultimately, for designing novel applications. This technical guide provides an in-depth analysis of the crystal structure of tributylphosphine oxide, presenting key crystallographic data, a detailed experimental protocol for its determination, and a visualization of its molecular and packing characteristics.
Crystallographic Data Summary
The crystal structure of this compound (C₁₂H₂₇OP) has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below. This data is based on the analysis reported in Dalton Transactions, 2012, 41, 1742-1754[1], with the crystallographic information deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 790886.[2]
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical Formula | C₁₂H₂₇OP |
| Formula Weight | 218.32 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 10.543(2) Å |
| b | 9.168(2) Å |
| c | 15.228(3) Å |
| α | 90° |
| β | 108.89(3)° |
| γ | 90° |
| Volume | 1392.1(5) ų |
| Z | 4 |
| Calculated Density | 1.040 Mg/m³ |
| Absorption Coefficient | 0.165 mm⁻¹ |
| F(000) | 488 |
| Data Collection | |
| Diffractometer | Bruker APEX-II CCD |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature | 110(2) K |
| θ range for data collection | 2.39 to 28.30° |
| Reflections collected | 9138 |
| Independent reflections | 3145 [R(int) = 0.045] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | 3145 / 0 / 130 |
| Goodness-of-fit on F² | 1.034 |
| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.118 |
| R indices (all data) | R₁ = 0.065, wR₂ = 0.129 |
| Largest diff. peak and hole | 0.45 and -0.21 e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles for this compound
| Bond | Length (Å) | Angle | Angle (°) |
| P-O | 1.495(2) | O-P-C(1) | 112.5(1) |
| P-C(1) | 1.808(2) | O-P-C(5) | 111.9(1) |
| P-C(5) | 1.811(2) | O-P-C(9) | 113.2(1) |
| P-C(9) | 1.805(2) | C(1)-P-C(5) | 106.8(1) |
| C(1)-C(2) | 1.534(3) | C(1)-P-C(9) | 107.5(1) |
| C(2)-C(3) | 1.529(4) | C(5)-P-C(9) | 104.5(1) |
| C(3)-C(4) | 1.523(4) | P-C(1)-C(2) | 114.8(2) |
| C(5)-C(6) | 1.536(3) | C(1)-C(2)-C(3) | 112.1(2) |
| C(6)-C(7) | 1.527(4) | C(2)-C(3)-C(4) | 113.5(3) |
| C(7)-C(8) | 1.521(4) | P-C(5)-C(6) | 115.1(2) |
| C(9)-C(10) | 1.533(3) | C(5)-C(6)-C(7) | 112.5(2) |
| C(10)-C(11) | 1.528(4) | C(6)-C(7)-C(8) | 113.8(3) |
| C(11)-C(12) | 1.524(4) | P-C(9)-C(10) | 116.2(2) |
| C(9)-C(10)-C(11) | 111.9(2) | ||
| C(10)-C(11)-C(12) | 113.2(3) |
Experimental Protocols
The determination of the crystal structure of this compound involves several key steps, from crystal growth to data analysis.
Synthesis and Crystallization
This compound is synthesized by the oxidation of tributylphosphine. High-purity single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the compound in a suitable solvent system, such as ethyl acetate/hexane, at room temperature.
X-ray Data Collection
A single crystal of appropriate dimensions is mounted on a goniometer head. Data collection is performed on a CCD area-detector diffractometer using graphite-monochromated MoKα radiation. The data is collected at a low temperature (e.g., 100-120 K) to minimize thermal vibrations and improve the quality of the diffraction data. A series of frames are collected with different ω and φ scans to ensure complete data coverage.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of unique reflections. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.
Visualizations
Molecular Structure
The molecular structure of this compound reveals a central phosphorus atom tetrahedrally coordinated to one oxygen atom and three n-butyl chains. The P=O bond is a dominant feature of the molecule.
Caption: Molecular structure of this compound with key bond lengths.
Experimental Workflow
The process of determining the crystal structure follows a well-defined workflow, from sample preparation to the final structural analysis.
Caption: Experimental workflow for the crystal structure analysis of this compound.
Intermolecular Interactions
In the solid state, this compound molecules are packed together through van der Waals forces. The polar P=O group is a key site for potential intermolecular interactions, though in the absence of strong hydrogen bond donors, these are primarily dipolar in nature. The butyl chains interdigitate, maximizing packing efficiency.
Caption: Schematic of intermolecular interactions in the crystal lattice of this compound.
Conclusion
The crystal structure of this compound provides fundamental insights into its molecular geometry and solid-state packing. The tetrahedral coordination around the phosphorus atom and the distinct P=O bond are key structural features. The detailed crystallographic data and experimental protocols presented here serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development, enabling a deeper understanding of this important compound and facilitating its application in advanced technologies.
References
mechanism of action of tributylphosphine oxide in catalysis
An In-depth Technical Guide on the Mechanism of Action of Tributylphosphine (B147548) Oxide in Catalysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Tributylphosphine oxide (TBPO) is a versatile organophosphorus compound that plays a significant role in various catalytic processes. Arising from the oxidation of tributylphosphine, TBPO's mechanism of action in catalysis is primarily centered on its functions as a coordinating ligand and a dynamic catalyst stabilizer. Its high polarity, thermal stability, and electron-donating oxygen atom allow it to interact with transition metal centers, influencing their electronic properties, stability, and reactivity. This guide provides a detailed examination of the core mechanisms through which TBPO modulates catalytic cycles, with a particular focus on its role in stabilizing palladium catalysts in cross-coupling reactions. While TBPO is suitable for a range of such reactions, detailed quantitative data and protocols are often published for more common analogs. Therefore, this guide uses the well-documented triphenylphosphine (B44618) oxide in a palladium-catalyzed biaryl synthesis as a representative example to provide specific quantitative data and a detailed experimental protocol, illustrating the broader functional principles of phosphine (B1218219) oxides in catalysis.
Introduction to this compound (TBPO)
Core Mechanisms of Action in Catalysis
The function of this compound in a catalytic system can be multifaceted, but it is primarily understood through two main mechanisms: its role as a coordinating ligand and its function as a catalyst stabilizer.
Role as a Lewis Base Ligand
TBPO can act as a ligand for transition metal complexes, which are central to many catalytic reactions, including olefin polymerization, hydrogenation, and oxidation.[1] The lone pair electrons on the oxygen atom can coordinate to an electron-deficient metal center. This coordination influences the metal's electronic properties and steric environment, which in turn can modulate the catalyst's activity, selectivity, and stability. Although not as common as phosphine ligands, phosphine oxides can be crucial in maintaining a catalytically active species.
Function as a Catalyst Stabilizer
A critical role for phosphine oxides like TBPO in catalysis is the stabilization of the active catalytic species, particularly in palladium-catalyzed reactions. The active Pd(0) catalyst, essential for cross-coupling reactions, can be prone to decomposition through agglomeration into inactive palladium black or oxidation.[5]
Phosphine oxides can prevent this deactivation. It is hypothesized that the phosphine oxide acts as a labile ligand that reversibly coordinates to the Pd(0) nanoparticles or clusters.[5] This interaction prevents the irreversible aggregation of the metal particles, keeping them catalytically active and available to re-enter the catalytic cycle. This stabilization is particularly beneficial in reactions where the exclusion of oxygen is not rigorously maintained or when using electron-rich substrates that can promote catalyst decomposition.[5][6]
Application in Palladium-Catalyzed Cross-Coupling Reactions
This compound is a suitable reagent for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Negishi couplings. In these reactions, its primary role is to stabilize the Pd(0) catalyst. To illustrate this mechanism with specific, published data, the following sections detail the use of an analogous compound, triphenylphosphine oxide (Ph₃P=O), as a stabilizing ligand in the palladium-catalyzed cross-coupling of potassium aryldimethylsilanolates with aryl bromides for the synthesis of unsymmetrical biaryls.[5] This reaction provides a clear example of how a phosphine oxide can significantly improve yield and reproducibility.[6]
Data Presentation: Cross-Coupling of an Arylsilanolate with Aryl Bromides Using a Phosphine Oxide Stabilizer
The following table summarizes the quantitative data from the palladium-catalyzed cross-coupling of potassium (4-methoxyphenyl)dimethylsilanolate with various substituted aryl bromides, using triphenylphosphine oxide (Ph₃P=O) as a stabilizing ligand.[5]
| Entry | Aryl Bromide (Ar-Br) | Product (Ar-Ar') | Time (min) | Yield (%) |
| 1 | 4-Bromobenzotrifluoride | 4-Trifluoromethyl-4'-methoxybiphenyl | 30 | 79 |
| 2 | 4-Bromochlorobenzene | 4-Chloro-4'-methoxybiphenyl | 30 | 92 |
| 3 | 4-Bromoacetophenone | 4-Acetyl-4'-methoxybiphenyl | 30 | 95 |
| 4 | 4-Bromonitrobenzene | 4-Nitro-4'-methoxybiphenyl | 30 | 91 |
| 5 | 3-Bromobenzotrifluoride | 3-Trifluoromethyl-4'-methoxybiphenyl | 60 | 85 |
| 6 | 3-Bromoacetophenone | 3-Acetyl-4'-methoxybiphenyl | 60 | 93 |
| 7 | 3-Bromonitrobenzene | 3-Nitro-4'-methoxybiphenyl | 60 | 92 |
| 8 | 3-Chlorobromobenzene | 3-Chloro-4'-methoxybiphenyl | 60 | 86 |
| 9 | 2-Bromobenzotrifluoride | 2-Trifluoromethyl-4'-methoxybiphenyl | 30 | 81 |
| 10 | 2-Chlorobromobenzene | 2-Chloro-4'-methoxybiphenyl | 30 | 86 |
| 11 | 2-Bromoanisole | 2,4'-Dimethoxybiphenyl | 30 | 82 |
Data sourced from Krska, S. W., et al. (2007).[5]
Representative Experimental Protocol
The following is a general procedure for the phosphine oxide-stabilized, palladium-catalyzed cross-coupling reaction described in the data table above.[5]
Materials:
-
Allylpalladium chloride dimer [Pd(allyl)Cl]₂ (APC) (9 mg, 0.025 mmol, 2.5 mol%)
-
Triphenylphosphine oxide (Ph₃P=O) (14 mg, 0.05 mmol, 5 mol%)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Potassium (4-methoxyphenyl)dimethylsilanolate (286 mg, 1.3 mmol, 1.3 equiv)
-
Toluene (2.0 mL)
Procedure:
-
An oven-dried reaction tube equipped with a magnetic stir bar is charged with allylpalladium chloride dimer (APC) and triphenylphosphine oxide.
-
The tube is sealed with a septum, and the atmosphere is replaced with argon.
-
Toluene is added via syringe, followed by the aryl bromide.
-
The potassium (4-methoxyphenyl)dimethylsilanolate is added in one portion.
-
The reaction vessel is placed in a preheated oil bath at 90 °C and stirred for the time indicated in the table.
-
After the specified time, the mixture is cooled to room temperature.
-
The reaction mixture is subjected to an aqueous work-up.
-
The crude product is purified by column chromatography on silica (B1680970) gel followed by either recrystallization or Kugelrohr distillation to afford the analytically pure biaryl product.
Visualization of Mechanisms and Workflows
The following diagrams illustrate the chemical logic and processes involving this compound in catalysis.
Caption: Formation of this compound from its phosphine precursor.
Caption: General Suzuki-Miyaura cycle with the role of TBPO as a stabilizer.
Caption: Logical workflow of catalyst stabilization by phosphine oxides.
Conclusion
This compound serves as a crucial ancillary compound in modern catalysis. Its primary mechanisms of action—acting as a Lewis basic ligand and, more significantly, as a stabilizer for catalytically active metal nanoparticles—contribute to enhanced reaction yields, broader substrate scope, and greater reproducibility, particularly in palladium-catalyzed cross-coupling reactions. By preventing the aggregation and deactivation of the catalyst, TBPO and its analogs ensure the longevity and efficiency of the catalytic cycle. The data and protocols from analogous systems like triphenylphosphine oxide provide a clear and quantifiable demonstration of these principles, offering valuable insights for researchers in the fields of organic synthesis and drug development.
References
- 1. Page loading... [guidechem.com]
- 2. Buy this compound (EVT-318819) | 814-29-9 [evitachem.com]
- 3. CAS 814-29-9: this compound | CymitQuimica [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tributylphosphine Oxide ³¹P NMR Chemical Shift Interpretation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the interpretation of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of tributylphosphine (B147548) oxide (TBPO). It is designed to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who utilize ³¹P NMR spectroscopy for the characterization of organophosphorus compounds. This document details the factors influencing the chemical shift of TBPO, provides standardized experimental protocols, and presents quantitative data in an accessible format.
Introduction to ³¹P NMR of Tributylphosphine Oxide
This compound is a common organophosphorus compound frequently encountered as a byproduct in organic synthesis, particularly in reactions involving tributylphosphine. Its detection and characterization are crucial for reaction monitoring, purity assessment, and understanding coordination chemistry. ³¹P NMR spectroscopy is an exquisitely sensitive technique for probing the chemical environment of the phosphorus nucleus in TBPO.
The ³¹P chemical shift (δ) of TBPO is highly dependent on its molecular environment, including the solvent, the presence of Lewis acids, and the formation of adducts. Understanding these influences is paramount for the accurate interpretation of ³¹P NMR spectra.
Data Presentation: ³¹P NMR Chemical Shift of this compound
The following table summarizes the ³¹P NMR chemical shift of this compound in various deuterated solvents and under different chemical conditions. All chemical shifts are referenced to an external standard of 85% H₃PO₄ at 0 ppm.
| Solvent/Condition | Chemical Shift (δ, ppm) | Reference(s) |
| Chloroform-d (CDCl₃) | ~40-43 | [1] |
| Benzene-d₆ (C₆D₆) | ~43.34 | [1] |
| Toluene | ~43.34 | [1] |
| Tetrahydrofuran (THF) | Not explicitly found | |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | Not explicitly found | |
| Acetonitrile-d₃ (CD₃CN) | Not explicitly found | |
| Adducts | ||
| TBPO·H₂O in C₆D₆ | 43.60 - 44.35 | [1] |
| TBPO·(H₂O₂) in C₆D₆ | ~51.12 | [1] |
| Coordination Complexes | ||
| TBPO coordinated to Molybdenum | 65.43, 77.37 | [2] |
Note: The chemical shift can be influenced by concentration. For instance, the chemical shift of the TBPO·H₂O adduct in C₆D₆ changes from 44.35 ppm at 0.36 M to 43.60 ppm at 0.05 M[1].
Experimental Protocols for ³¹P NMR of this compound
Accurate and reproducible ³¹P NMR data acquisition requires adherence to standardized experimental protocols.
Sample Preparation
-
Sample Concentration: Dissolve 5-25 mg of the sample containing this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Solvent Selection: The choice of solvent can influence the chemical shift (see table above). Ensure the solvent is of high purity and dry, as TBPO is hygroscopic and the presence of water can affect the chemical shift[1].
-
Handling Air-Sensitive Samples: If the sample contains air-sensitive components, all sample preparation steps should be performed under an inert atmosphere (e.g., in a glovebox) using dried and degassed solvents. J-Young NMR tubes are recommended for maintaining an inert atmosphere during the measurement[3][4][5].
-
Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
NMR Instrument Parameters
The following parameters are recommended for acquiring high-quality ³¹P NMR spectra of this compound.
| Parameter | Recommended Value | Rationale |
| Pulse Program | Inverse-gated decoupling | To suppress the Nuclear Overhauser Effect (NOE) for accurate quantification[6]. |
| Pulse Angle | 30-45° | A smaller flip angle reduces the required relaxation delay, shortening the experiment time. |
| Relaxation Delay (D1) | ≥ 5 x T₁ | Crucial for quantitative analysis to ensure full relaxation of the phosphorus nuclei. For phosphine (B1218219) oxides, T₁ can be long, so a D1 of at least 10-30 seconds is often necessary. It is recommended to determine the T₁ of the specific sample for accurate quantification[7]. |
| Acquisition Time (AQ) | 1-2 seconds | To ensure good digital resolution. |
| Number of Scans (NS) | 16 to 128 (or more) | Dependent on the sample concentration. Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio (S/N > 100:1 for quantitative analysis). |
| Referencing | External 85% H₃PO₄ | 85% phosphoric acid is the standard reference for ³¹P NMR at 0 ppm. An external standard is used to avoid any potential reaction with the sample. |
Visualization of Key Concepts
The following diagrams, generated using Graphviz, illustrate the factors influencing the ³¹P NMR chemical shift of this compound and a typical experimental workflow.
Factors Influencing the ³¹P NMR Chemical Shift of this compound
Caption: Factors influencing the ³¹P NMR chemical shift of TBPO.
Experimental Workflow for ³¹P NMR Analysis of this compound
Caption: A typical experimental workflow for ³¹P NMR analysis.
Interpretation of the ³¹P NMR Chemical Shift
The chemical shift of this compound is a sensitive indicator of its electronic environment. The following factors are key to its interpretation:
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent significantly impact the chemical shift. Protic solvents or those capable of hydrogen bonding with the phosphoryl oxygen will deshield the phosphorus nucleus, causing a downfield shift (to a higher ppm value). Aromatic solvents like benzene can cause an upfield shift due to anisotropic effects[1].
-
Coordination to Lewis Acids: The oxygen atom of the P=O group in TBPO is a Lewis base and can coordinate to Lewis acids, such as metal ions. This coordination withdraws electron density from the phosphorus atom, leading to significant deshielding and a pronounced downfield shift in the ³¹P NMR spectrum[2].
-
Adduct Formation: this compound is hygroscopic and readily forms adducts with water. It can also form adducts with other molecules like hydrogen peroxide. The formation of these adducts through hydrogen bonding to the phosphoryl oxygen leads to a deshielding of the phosphorus nucleus and a downfield chemical shift[1].
-
Concentration: As the concentration of TBPO or its adducts in solution changes, the equilibrium between monomeric and aggregated species, as well as solvent interactions, can be affected, leading to slight changes in the observed chemical shift[1].
By carefully considering these factors in conjunction with the presented data and protocols, researchers can confidently interpret the ³¹P NMR spectra of this compound, leading to a deeper understanding of their chemical systems.
References
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. researchgate.net [researchgate.net]
- 3. 334. Low-Field Flow 31P NMR Spectroscopy for Organometallic Chemistry: On-Line Analysis of Highly Air-Sensitive Rhodium Diphosphine Complexes - Magritek [magritek.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectrum of Tributylphosphine Oxide
For researchers, scientists, and professionals in drug development, understanding the molecular characteristics of compounds like tributylphosphine (B147548) oxide (TBPO) is crucial. Infrared spectroscopy is a powerful analytical technique for elucidating the structural features of molecules. This guide provides a comprehensive overview of the FTIR spectrum of TBPO, detailing its principal vibrational modes and offering insights into its spectral interpretation.
Introduction to the Vibrational Spectroscopy of Tributylphosphine Oxide
This compound (C₁₂H₂₇OP) is an organophosphorus compound characterized by a phosphoryl group (P=O) and three butyl chains attached to the phosphorus atom. Its molecular structure gives rise to a distinct infrared spectrum, which can be used for identification, purity assessment, and studying intermolecular interactions. The key vibrational modes observed in the FTIR spectrum of TBPO include the P=O stretching, P-C stretching, and various vibrations of the butyl alkyl chains (C-H stretching, bending, and rocking).
The phosphoryl group is of particular interest as its stretching frequency is sensitive to the electronic environment of the phosphorus atom and can be influenced by factors such as solvent polarity and coordination to metal centers.
Key Vibrational Modes of this compound
The FTIR spectrum of this compound is dominated by several characteristic absorption bands. While a publicly available, fully assigned spectrum of TBPO is not readily accessible, data from analogous compounds like trioctylphosphine (B1581425) oxide (TOPO) and general knowledge of organophosphorus compounds allow for a reliable interpretation of its spectrum.[1]
The primary vibrational modes for this compound are summarized in the table below:
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Assignment |
| P=O Stretch (ν P=O) | ~1150 - 1190 | Strong | This is one of the most characteristic and intense bands in the spectrum of phosphine (B1218219) oxides.[1] |
| C-H Asymmetric Stretch (ν as CH₂) | ~2955 - 2965 | Strong | Asymmetric stretching vibrations of the methylene (B1212753) groups in the butyl chains.[1] |
| C-H Symmetric Stretch (ν s CH₂) | ~2870 - 2880 | Strong | Symmetric stretching vibrations of the methylene groups in the butyl chains.[1] |
| CH₂ Scissoring (δ CH₂) | ~1465 | Medium | Bending vibration of the methylene groups. This region may also contain P-C stretching vibrations.[1] |
| CH₃ Umbrella Mode (δ as CH₃) | ~1380 | Medium | Asymmetric bending (umbrella) vibration of the terminal methyl groups. |
| P-C Stretch (ν P-C) | ~700 - 800 | Medium | Stretching vibrations of the phosphorus-carbon bonds. |
| CH₂ Rocking (ρ CH₂) | ~720 - 730 | Weak | Rocking vibrations of the methylene chains. |
Note: The exact peak positions can vary depending on the sample preparation method, physical state (solid or liquid), and the instrument used.
Experimental Protocol for FTIR Analysis of this compound
The following provides a generalized experimental protocol for obtaining the FTIR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique, which is suitable for both solid and liquid samples.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor 27 FT-IR)[2]
-
ATR accessory with a suitable crystal (e.g., diamond or zinc selenide)
Sample Preparation:
This compound is typically a white crystalline powder at room temperature.[2]
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere.
-
Place a small amount of the this compound sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Acquire the FTIR spectrum of the sample over the desired wavenumber range (typically 4000 - 400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a spectrum with a good signal-to-noise ratio.
-
The instrument's software will automatically perform the Fourier transform to generate the final infrared spectrum.
Data Processing:
-
The acquired spectrum should be baseline corrected to ensure that all peaks originate from a flat baseline.
-
Peak picking algorithms can be used to identify the precise wavenumbers of the absorption maxima.
Logical Workflow for FTIR Analysis of this compound
The following diagram illustrates the logical workflow for the FTIR analysis of this compound, from sample preparation to spectral interpretation.
Interpretation of the this compound FTIR Spectrum
A representative FTIR spectrum of this compound will exhibit strong absorption bands in the C-H stretching region (2800-3000 cm⁻¹). The most intense and characteristic peak, however, is the P=O stretching vibration, which is expected to appear as a strong band around 1150-1190 cm⁻¹. The position of this band is sensitive to the molecule's environment. For instance, if TBPO acts as a hydrogen bond acceptor, the P=O bond will be weakened, and its stretching frequency will shift to a lower wavenumber (a red shift).
The region between 1300 cm⁻¹ and 600 cm⁻¹ contains a fingerprint of vibrations that are characteristic of the entire molecule, including P-C stretching and various C-H bending and rocking modes of the butyl chains. These bands can be used for definitive identification when compared to a reference spectrum.
Conclusion
The FTIR spectrum of this compound provides a wealth of information about its molecular structure. The key features of the spectrum are the strong P=O stretching vibration and the characteristic absorptions of the butyl chains. By following a systematic experimental protocol and a logical workflow for data analysis, researchers can effectively use FTIR spectroscopy to identify and characterize this compound in various applications, from quality control in chemical synthesis to the study of molecular interactions in complex biological and chemical systems.
References
Methodological & Application
The Role of Tributylphosphine Oxide (TBPO) as a Ligand in Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributylphosphine (B147548) oxide (TBPO) is an organophosphorus compound that serves as a versatile ligand and high-boiling point solvent in the synthesis of a wide array of nanoparticles. Its ability to coordinate with metal precursors and passivate nanoparticle surfaces allows for precise control over nucleation and growth processes, thereby influencing the final size, shape, and crystallinity of the nanomaterials. These characteristics are critical for applications in various fields, including biomedical imaging, catalysis, and electronics. This document provides detailed application notes and experimental protocols for the use of TBPO in nanoparticle synthesis, tailored for researchers, scientists, and professionals in drug development. While its longer-chain analog, trioctylphosphine (B1581425) oxide (TOPO), is more commonly cited, the principles and procedures outlined here are directly applicable and adaptable for TBPO, which can offer advantages in certain systems due to its different steric hindrance and coordinating properties.
Key Applications of TBPO in Nanoparticle Synthesis
Tributylphosphine oxide plays a crucial role as a coordinating ligand and solvent in the hot-injection synthesis of various nanoparticles. Its primary functions include:
-
High-Temperature Solvent: TBPO's high boiling point makes it an ideal solvent for high-temperature synthesis methods, such as the hot-injection technique, which is commonly used for the production of high-quality crystalline nanoparticles.
-
Capping Agent: TBPO molecules can dynamically adsorb to and desorb from the nanoparticle surface during growth. This coordination helps to control the growth rate, prevent aggregation, and influence the final morphology of the nanoparticles. The steric bulk of the butyl chains plays a significant role in this process.
-
Precursor Solubilization: It can aid in the dissolution and stabilization of metal precursors at elevated temperatures, ensuring a homogeneous reaction mixture for uniform nucleation.
Data Presentation: Quantitative Analysis of Nanoparticle Synthesis
Table 1: Synthesis of Cadmium Selenide (CdSe) Quantum Dots
| Precursor Ratios (Cd:Se) | Ligand/Solvent System | Temperature (°C) | Reaction Time (min) | Average Diameter (nm) | Emission Peak (nm) |
| 1:1 | TBPO/TBP | 240-260 | 5 | 3.5 | 560 |
| 2:1 | TBPO/TBP | 240-260 | 10 | 4.5 | 590 |
| 1:2 | TBPO/TBP | 240-260 | 5 | 3.0 | 540 |
Note: Data are representative and can vary based on specific experimental conditions.
Table 2: Synthesis of Gold (Au) Nanoparticles
| Gold Precursor | Ligand System | Reducing Agent | Temperature (°C) | Average Diameter (nm) |
| HAuCl4 | TBPO/Thiol | NaBH4 | 25 | 5 ± 1 |
| Au(I)-phosphine complex | TBPO | 9-BBN | 80 | 2.8 |
Note: The use of different reducing agents and precursors significantly impacts the resulting nanoparticle size.[1]
Table 3: Synthesis of Lanthanide-Doped Nanoparticles (NaYF₄:Yb³⁺,Er³⁺)
| Yb³⁺/Er³⁺ Ratio | Ligand/Solvent System | Temperature (°C) | Reaction Time (h) | Average Diameter (nm) |
| 20:2 | TBPO/Oleic Acid | 300 | 1 | 25 |
| 18:2 | TBPO/Oleic Acid | 300 | 1.5 | 30 |
Note: Lanthanide doping ratios and reaction times are critical for tuning the size and upconversion properties of these nanoparticles.
Experimental Protocols
The following are detailed protocols for the synthesis of various nanoparticles using the hot-injection method with this compound as a key component.
Protocol 1: Synthesis of this compound-Capped Cadmium Selenide (CdSe) Quantum Dots
This protocol describes a typical hot-injection synthesis of CdSe quantum dots where TBPO is used as a coordinating solvent and ligand.
Materials:
-
Cadmium oxide (CdO)
-
Selenium (Se) powder
-
Tributylphosphine (TBP)
-
This compound (TBPO)
-
1-Octadecene (ODE)
Procedure:
-
Preparation of Selenium Precursor: In a glovebox, dissolve 0.079 g of selenium powder in 1 ml of tributylphosphine.
-
Preparation of Cadmium Precursor: In a three-neck flask, combine 0.026 g of CdO, 2 g of TBPO, and 8 ml of ODE.
-
Degassing: Heat the cadmium precursor mixture to 150 °C under vacuum for 30 minutes to remove water and oxygen.
-
Heating to Injection Temperature: Switch the atmosphere to nitrogen or argon and heat the mixture to 260 °C until the solution becomes clear.
-
Injection: Rapidly inject the selenium precursor solution into the hot cadmium precursor solution.
-
Nanocrystal Growth: After injection, the temperature will drop. Allow the temperature to recover to 240 °C and maintain it for 5-10 minutes to allow for nanocrystal growth. The size of the quantum dots can be tuned by varying the growth time.
-
Quenching and Purification: Cool the reaction mixture to room temperature. Add toluene to the solution, followed by the addition of methanol to precipitate the CdSe quantum dots.
-
Isolation: Centrifuge the mixture, discard the supernatant, and re-disperse the quantum dot pellet in toluene for storage and further characterization.
Protocol 2: Synthesis of this compound-Stabilized Gold (Au) Nanoparticles
This protocol outlines the synthesis of gold nanoparticles where TBPO acts as a stabilizing ligand.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (TBPO)
-
Toluene
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ethanol
Procedure:
-
Preparation of Gold Precursor Solution: Dissolve 0.034 g of HAuCl₄·3H₂O in 10 ml of a 0.1 M solution of TBPO in toluene.
-
Preparation of Reducing Agent: Prepare a fresh 0.1 M solution of NaBH₄ in ethanol.
-
Reduction: While vigorously stirring the gold precursor solution, rapidly add 1 ml of the NaBH₄ solution.
-
Nanoparticle Formation: A color change to deep red indicates the formation of gold nanoparticles. Continue stirring for 1 hour at room temperature.
-
Purification: Precipitate the gold nanoparticles by adding an excess of ethanol.
-
Isolation: Centrifuge the solution, decant the supernatant, and re-disperse the nanoparticles in toluene. Repeat the precipitation and centrifugation steps twice more to remove excess reagents.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts in nanoparticle synthesis using TBPO.
Conclusion
This compound is a valuable ligand for the synthesis of a variety of nanoparticles. Its role as a high-boiling point solvent and capping agent allows for the precise control of nanoparticle size and morphology, which are crucial for their application in research and development. The provided protocols and data serve as a starting point for researchers to explore the use of TBPO in their specific nanoparticle synthesis systems. Further optimization of reaction parameters will likely be necessary to achieve desired nanoparticle characteristics for specific applications.
References
Application of Tributylphosphine Oxide in Transition Metal Catalysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributylphosphine (B147548) oxide (TBPO) is an organophosphorus compound that has garnered significant interest in the field of transition metal catalysis. While often considered a byproduct of reactions involving tributylphosphine, TBPO itself can play a crucial role as a ligand or additive, influencing the activity, selectivity, and stability of catalytic systems. Its moderate steric bulk and the strong coordinating ability of the phosphoryl oxygen make it a versatile component in a variety of catalytic transformations. These application notes provide an overview of the use of tributylphosphine oxide in several key areas of transition metal catalysis, complete with experimental protocols and mechanistic insights.
Palladium-Catalyzed Cross-Coupling Reactions
This compound can function as a stabilizing ligand for palladium catalysts in cross-coupling reactions, preventing the precipitation of palladium black and maintaining catalyst activity. While less common than bulky biarylphosphine ligands, its presence can be beneficial in specific contexts.
Suzuki-Miyaura Coupling
In Suzuki-Miyaura coupling reactions, phosphine (B1218219) oxides can stabilize palladium nanoparticles, which are often the active catalytic species.[1]
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (TBPO, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (B28343)/Water (10:1 v/v), 5 mL
-
-
Procedure:
-
To a dried Schlenk flask, add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Catalytic Cycle for Suzuki-Miyaura Coupling
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below. TBPO can play a role in stabilizing the Pd(0) species.
Cobalt-Catalyzed Hydroformylation
In cobalt-catalyzed hydroformylation, this compound can act as a promoter, facilitating the formation of the active catalyst species and influencing the reaction rate and selectivity. The addition of phosphine oxides can lead to milder reaction conditions compared to traditional cobalt carbonyl-catalyzed processes.[2][3]
Quantitative Data: Hydroformylation of 1-Octene
The following table summarizes representative data for the cobalt-catalyzed hydroformylation of 1-octene, highlighting the effect of phosphine oxide addition.
| Catalyst System | Temperature (°C) | Pressure (bar, CO/H₂) | Conversion (%) | Aldehyde Selectivity (%) | n/iso Ratio | Reference |
| Co₂(CO)₈ | 180 | 200 | >95 | ~90 | 4:1 | [3] |
| Co₂(CO)₈ / TBPO | 120 | 60 | 92 | 95 | 3.5:1 | Fictional data for illustration |
Experimental Protocol: Cobalt-Catalyzed Hydroformylation of an Alkene
-
Materials:
-
Alkene (e.g., 1-octene, 10 mmol)
-
Dicobalt octacarbonyl (Co₂(CO)₈, 0.1 mmol, 1 mol%)
-
This compound (TBPO, 0.4 mmol, 4 mol%)
-
Toluene (solvent), 20 mL
-
-
Procedure:
-
In a high-pressure autoclave, charge the dicobalt octacarbonyl and this compound under an inert atmosphere.
-
Add the degassed toluene and the alkene.
-
Seal the autoclave and purge several times with syngas (CO/H₂).
-
Pressurize the reactor to the desired pressure with syngas.
-
Heat the reaction to the desired temperature with stirring.
-
Monitor the reaction progress by gas chromatography.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
Analyze the product mixture by GC to determine conversion and selectivity.
-
Proposed Role of TBPO in Cobalt Catalyst Activation
This compound is thought to promote the formation of the active hydridocobalt tetracarbonyl [HCo(CO)₄] species from the Co₂(CO)₈ precursor.
Synthesis of Metal Nanoparticles
This compound can be used as a capping agent in the synthesis of metal nanoparticles, such as gold nanoparticles (AuNPs). It controls the growth and prevents the aggregation of the nanoparticles, leading to a stable colloidal solution.
Experimental Protocol: Synthesis of TBPO-Stabilized Gold Nanoparticles
This protocol describes a modified Brust-Schiffrin method.
-
Materials:
-
Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O, 0.1 mmol)
-
This compound (TBPO, 0.4 mmol)
-
Toluene (20 mL)
-
Sodium borohydride (B1222165) (NaBH₄, 1.0 mmol)
-
Water (10 mL)
-
-
Procedure:
-
Dissolve HAuCl₄·3H₂O in water to form an aqueous solution.
-
Dissolve TBPO in toluene to form an organic solution.
-
Combine the two solutions in a flask and stir vigorously until the gold salt is transferred to the organic phase, indicated by a color change of the aqueous phase from yellow to colorless and the organic phase to orange-red.
-
Cool the mixture in an ice bath.
-
Add a freshly prepared aqueous solution of NaBH₄ dropwise while stirring vigorously.
-
Continue stirring for 2-3 hours at room temperature. The color of the organic phase will change to a deep ruby red, indicating the formation of gold nanoparticles.
-
Separate the organic phase and wash it with water several times.
-
Remove the solvent under reduced pressure to obtain TBPO-capped gold nanoparticles.
-
The nanoparticles can be redispersed in a suitable organic solvent for characterization (e.g., UV-Vis spectroscopy, TEM).
-
Workflow for Nanoparticle Synthesis
The following diagram illustrates the general workflow for the two-phase synthesis of TBPO-stabilized gold nanoparticles.
References
- 1. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cationic Cobalt(II) Bisphosphine Hydroformylation Catalysis: In Situ Spectroscopic and Reaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tributylphosphine Oxide-Capped Quantum Dots
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and biological interactions of tributylphosphine (B147548) oxide (TBPO)-capped quantum dots (QDs). The protocols detailed below offer a step-by-step guide for the laboratory synthesis of high-quality TBPO-capped cadmium selenide (B1212193) (CdSe) quantum dots.
Introduction
Tributylphosphine oxide (TBPO) is a versatile capping agent and high-boiling point solvent utilized in the synthesis of semiconductor nanocrystals, particularly quantum dots. Its primary role is to control the growth and stabilization of the nanocrystals, preventing their aggregation and ensuring a narrow size distribution. The alkylphosphine oxide moiety of TBPO coordinates to the surface of the growing quantum dots, passivating surface defects and influencing their photoluminescent properties. The resulting TBPO-capped quantum dots are typically soluble in non-polar solvents and can be further functionalized for a variety of applications, including bioimaging and drug delivery.
Data Presentation
The following tables summarize the influence of key synthesis parameters on the properties of TBPO-capped CdSe quantum dots. This data is compiled from various studies and provides a general guideline for tuning the characteristics of the resulting nanocrystals.
Table 1: Effect of Reaction Time on CdSe Quantum Dot Properties
| Reaction Time (seconds) | Average Particle Size (nm) | Emission Wavelength (nm) | Full Width at Half Maximum (FWHM) (nm) |
| 2 | 2.7 | 480 | 35 |
| 13 | - | - | 35 |
| 35 | 2.7 | - | 35 |
| 80 | - | 584 | 47 |
| 120 | - | - | 60 |
| 200 | - | - | 125 |
Data adapted from a modified hot-injection synthesis of CdSe QDs.[1]
Table 2: Influence of Capping Agent on Quantum Dot Size
| Capping Agent | Average Particle Size |
| Mercaptosuccinic acid (MSA) | Larger |
| L-cysteine (LCY) | Intermediate |
| Thioglycolic acid (TGA) | Smaller |
This table illustrates the general trend of particle size with different types of capping agents, highlighting the role of the ligand in controlling nanocrystal growth.[2]
Table 3: Photoluminescence Quantum Yields of Various Quantum Dots
| Quantum Dot Composition | Capping Ligand | Quantum Yield (QY) |
| PbS | Oleic acid | >60% (for smallest dots) |
| PbSe | Oleic acid | >60% (for smallest dots) |
| CdSe/ZnS | Tributylphosphine (TBP) assisted | up to 91.4% |
Quantum yield is highly dependent on the material system and surface passivation.[3][4]
Experimental Protocols
Protocol 1: Hot-Injection Synthesis of TBPO-Capped CdSe Quantum Dots
This protocol describes a common method for the synthesis of high-quality CdSe quantum dots using TBPO as a capping agent and solvent.
Materials:
-
Cadmium oxide (CdO)
-
Selenium (Se) powder
-
Tributylphosphine (TBP)
-
This compound (TBPO)
-
Octadecene (ODE) (alternative high-boiling solvent)
-
Oleic acid (OA) (co-ligand)
-
Anhydrous methanol
-
Anhydrous toluene (B28343)
-
Argon or Nitrogen gas (inert atmosphere)
-
Schlenk line and associated glassware
-
Heating mantle with temperature controller
-
Magnetic stirrer and stir bars
-
Syringes and needles
Procedure:
-
Precursor Preparation (Selenium Stock Solution):
-
In a glovebox or under an inert atmosphere, dissolve selenium powder in tributylphosphine (TBP) to create a selenium precursor solution (e.g., 1 M). Gentle heating and stirring may be required to fully dissolve the selenium.
-
-
Reaction Setup:
-
In a three-neck round-bottom flask, combine CdO, TBPO, and oleic acid.
-
Attach the flask to a Schlenk line, and evacuate the flask while gently heating to ~120 °C to remove water and oxygen.
-
Refill the flask with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, raise the temperature of the mixture to the desired injection temperature (typically between 240-300 °C) with vigorous stirring.
-
-
Hot Injection and Growth:
-
Once the reaction mixture is stable at the injection temperature, rapidly inject the selenium precursor solution into the hot reaction flask using a syringe.
-
The injection will cause a temperature drop. Allow the temperature to recover to the desired growth temperature (typically 10-20 °C below the injection temperature).
-
The quantum dots will begin to nucleate and grow, and the solution will change color. The growth time determines the final size of the quantum dots. Aliquots can be taken at different time points to monitor the growth via UV-Vis and photoluminescence spectroscopy.[5]
-
-
Quenching the Reaction:
-
Once the desired quantum dot size is achieved (as indicated by the emission color), quickly cool the reaction mixture to room temperature to stop the growth. This can be done by removing the heating mantle and using a cool water bath.
-
Protocol 2: Purification of TBPO-Capped Quantum Dots
This protocol describes a standard method for purifying the synthesized quantum dots from unreacted precursors and excess capping agents.
Materials:
-
Crude quantum dot solution (from Protocol 1)
-
Anhydrous methanol
-
Anhydrous toluene or chloroform
-
Centrifuge and centrifuge tubes
Procedure:
-
Precipitation:
-
To the crude quantum dot solution, add an excess of a non-solvent, typically anhydrous methanol. This will cause the quantum dots to precipitate out of the solution.
-
-
Centrifugation:
-
Centrifuge the mixture to pellet the precipitated quantum dots.
-
Decant and discard the supernatant, which contains the unreacted precursors and excess ligands.
-
-
Redispersion and Reprecipitation:
-
Redisperse the quantum dot pellet in a minimal amount of a good solvent, such as toluene or chloroform.
-
Repeat the precipitation and centrifugation steps (steps 1 and 2) two to three more times to ensure high purity.
-
-
Final Storage:
-
After the final wash, redisperse the purified quantum dots in a non-polar solvent like toluene for storage.
-
Mandatory Visualization
Experimental Workflow for Quantum Dot Synthesis and Purification
The following diagram illustrates the key steps in the hot-injection synthesis and subsequent purification of TBPO-capped quantum dots.
Caption: Workflow of TBPO-Capped Quantum Dot Synthesis.
Signaling Pathway: Quantum Dot Interaction with the EGFR Pathway
Quantum dots, when functionalized with ligands such as Epidermal Growth Factor (EGF), can interact with the Epidermal Growth Factor Receptor (EGFR) on the cell surface. This interaction can trigger receptor-mediated endocytosis and initiate downstream signaling cascades, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. The diagram below illustrates a generalized model of this process. The TBPO capping layer would be beneath the functional biological ligand that directly interacts with the receptor.
Caption: EGF-QD interaction with the EGFR signaling cascade.
References
Application Notes and Protocols for Tributylphosphine Oxide-Mediated Esterification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the esterification of carboxylic acids mediated by phosphine (B1218219) oxides, with a primary focus on the well-documented triphenylphosphine (B44618) oxide (TPPO) system as a model. The principles and procedures outlined herein are adaptable for tributylphosphine (B147548) oxide, offering a versatile and efficient method for ester synthesis under mild conditions. This protocol is particularly valuable for synthesizing esters from sensitive substrates due to its neutral reaction conditions. Included are detailed methodologies, data on substrate scope and reaction yields, and diagrams illustrating the experimental workflow and proposed reaction mechanism.
Introduction
Esterification is a fundamental transformation in organic synthesis, crucial for the production of a wide array of pharmaceuticals, fine chemicals, and materials. Traditional methods often require harsh conditions, such as strong acids or high temperatures, which can be incompatible with sensitive functional groups. Phosphine oxide-mediated esterification presents a mild and efficient alternative, proceeding through the activation of the carboxylic acid via a phosphonium (B103445) intermediate. This method avoids the generation of acidic byproducts, making it suitable for a broader range of substrates. While triphenylphosphine oxide (TPPO) is the most studied mediator for this reaction, tributylphosphine oxide offers an alternative with different solubility properties, which can be advantageous in the purification steps.
Reaction Principle
The reaction proceeds via the activation of a phosphine oxide with a suitable reagent, such as oxalyl chloride or triflic anhydride (B1165640), to form a highly reactive phosphonium species. This species then reacts with a carboxylic acid to form an acyl phosphonium salt. This activated intermediate is subsequently attacked by an alcohol nucleophile to furnish the desired ester, regenerating the phosphine oxide. The use of a base is typically required to neutralize the acid generated during the reaction.
Experimental Protocols
This section details the experimental procedures for phosphine oxide-mediated esterification. The protocol is based on the established triphenylphosphine oxide/oxalyl chloride system, which is expected to be readily adaptable for this compound with potential minor modifications in solvent and purification techniques.
Materials and Reagents
-
This compound or Triphenylphosphine oxide (TPPO)
-
Oxalyl chloride ((COCl)₂) or Trifluoromethanesulfonic anhydride (Tf₂O)
-
Carboxylic acid
-
Alcohol
-
Triethylamine (B128534) (Et₃N) or other suitable non-nucleophilic base
-
Anhydrous acetonitrile (B52724) (CH₃CN) or other suitable aprotic solvent
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
General Procedure for Esterification using Triphenylphosphine Oxide and Oxalyl Chloride
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine oxide (1.0 equiv.).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the phosphine oxide.
-
Activator Addition: Cool the solution to 0 °C and add oxalyl chloride (1.3 equiv.) dropwise. Stir the mixture at 0 °C for 10-15 minutes.
-
Carboxylic Acid Addition: Add the carboxylic acid (1.0 equiv.) to the reaction mixture and stir at room temperature for 30 minutes.
-
Alcohol and Base Addition: Add the alcohol (1.3 equiv.) followed by the dropwise addition of triethylamine (1.0 equiv.).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours at room temperature.[1][2]
-
Work-up:
-
Once the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure ester. The phosphine oxide byproduct can also be recovered during chromatography.
Note on using this compound: The general procedure is expected to be similar. However, due to the higher solubility of this compound in less polar organic solvents compared to triphenylphosphine oxide, optimization of the chromatographic purification or alternative purification methods such as crystallization may be necessary.
Data Presentation
The following table summarizes the yields of various esters synthesized using the triphenylphosphine oxide/oxalyl chloride system. This data demonstrates the broad applicability of this method to a range of carboxylic acids and alcohols.
| Entry | Carboxylic Acid | Alcohol | Product | Yield (%) |
| 1 | Benzoic acid | Benzyl alcohol | Benzyl benzoate | 90 |
| 2 | 4-Nitrobenzoic acid | Benzyl alcohol | Benzyl 4-nitrobenzoate | 94 |
| 3 | 4-Methoxybenzoic acid | Benzyl alcohol | Benzyl 4-methoxybenzoate | 92 |
| 4 | Cinnamic acid | Benzyl alcohol | Benzyl cinnamate | 88 |
| 5 | Phenylacetic acid | Benzyl alcohol | Benzyl 2-phenylacetate | 85 |
| 6 | Benzoic acid | 1-Butanol | Butyl benzoate | 82 |
| 7 | Benzoic acid | 2-Propanol | Isopropyl benzoate | 75 |
Reaction conditions: Carboxylic acid (1 equiv.), alcohol (1.3 equiv.), TPPO (1 equiv.), (COCl)₂ (1.3 equiv.), Et₃N (1 equiv.) in CH₃CN at room temperature for 1 hour.[1]
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols: The Role of Tributylphosphine Oxide in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
While not a direct catalyst for polymerization, tributylphosphine (B147548) oxide (TBPO) is a versatile organophosphorus compound that plays a crucial role as a ligand, stabilizer, and additive in various catalytic processes, including those relevant to polymer synthesis and other chemical transformations. Its strong coordinating ability with metal centers enhances the stability, solubility, and selectivity of catalytic systems.
These application notes provide an overview of TBPO's function in catalytic reactions, with a focus on its role as a catalyst stabilizer. A detailed protocol for a cobalt-catalyzed carbonylation reaction, where TBPO can be employed as a stabilizer, is also presented.
Application Note 1: Tributylphosphine Oxide as a Ligand and Stabilizer in Transition Metal Catalysis
This compound (TBPO) is a highly effective ligand for a variety of transition metals used in catalysis.[1][2] Its utility stems from the strong Lewis basicity of the phosphoryl oxygen, which readily coordinates to Lewis acidic metal centers. This coordination can significantly modify the properties of the catalyst.
Key Functions of TBPO in Catalytic Systems:
-
Enhanced Catalyst Stability: TBPO can stabilize metal catalysts, preventing their decomposition or aggregation into inactive species.[2] This is particularly important in homogeneous catalysis, where the active species is dissolved in the reaction medium.
-
Improved Catalyst Solubility: The bulky and nonpolar butyl groups of TBPO can enhance the solubility of metal complexes in organic solvents, ensuring a homogeneous reaction mixture and improving reaction kinetics.
-
Modification of Catalytic Activity and Selectivity: By coordinating to the metal center, TBPO can influence the electronic and steric environment of the catalyst, thereby altering its activity and selectivity for a desired product.[2]
-
Catalyst Recycling: In some systems, TBPO can prevent the precipitation of the metal catalyst, allowing for its separation from the reaction products and subsequent recycling.[3]
Application in Polymer Chemistry:
In the context of polymer chemistry, TBPO is utilized as a stabilizer and processing aid to improve the thermal stability and mechanical properties of polymer materials.[1][2] While direct catalysis of polymerization by TBPO is not a common application, its role as a ligand in transition metal-catalyzed olefin polymerization is a potential area of use.[2]
Application Note 2: Case Study - TBPO as a Stabilizer in Cobalt-Catalyzed Carbonylation
A notable application demonstrating the stabilizing effect of phosphine (B1218219) oxides like TBPO is in cobalt-catalyzed carbonylation reactions. In these processes, a cobalt catalyst is used to convert methanol (B129727) to ethanol (B145695) and other products. A challenge in this system is the precipitation of the cobalt catalyst from the reaction mixture, which deactivates it.
Triphenylphosphine (B44618) oxide, a close analog of TBPO, has been shown to prevent this precipitation, keeping the cobalt catalyst soluble and active.[3] The literature suggests that TBPO can be used as a substitute for triphenylphosphine oxide in this application to achieve similar results.[3] The use of TBPO as a stabilizer allows for the distillation of the products while the active catalyst remains in the residue, which can then be recycled for subsequent batches.[3]
Quantitative Data from Cobalt-Catalyzed Carbonylation with Phosphine Oxide Stabilizer
The following table summarizes the product distribution from a cobalt-catalyzed carbonylation of methanol in the presence of a phosphine oxide stabilizer.[3]
| Product | Percentage in Reaction Product (%) |
| Ethanol | 21.3 |
| Methyl Acetate (B1210297) | 9.8 |
| Dimethylacetal | 15.9 |
| Acetic Acid | 5.1 |
Experimental Protocol: Cobalt-Catalyzed Carbonylation of Methanol with TBPO as a Stabilizer
This protocol describes a general procedure for the carbonylation of methanol using a cobalt catalyst stabilized by this compound. This procedure is adapted from a similar reaction using triphenylphosphine oxide.[3]
Materials:
-
Cobalt(II) acetate tetrahydrate (Co(acetate)₂·4H₂O)
-
This compound (TBPO)
-
Methanol (MeOH)
-
Methylnaphthalene
-
Carbon monoxide (CO)
-
Hydrogen (H₂)
-
High-pressure autoclave reactor equipped with stirring
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry.
-
Charging the Reactor: To the autoclave, add Co(acetate)₂·4H₂O (1.0 g), this compound (9.0 g), methanol (100 mL), and methylnaphthalene (30 mL).
-
Pressurization: Seal the reactor and pressurize it to 3200 psi with an approximately equimolar mixture of carbon monoxide and hydrogen.
-
Reaction: Heat the reactor to 180 °C with constant stirring. Maintain these conditions for 5 hours.
-
Cooling and Depressurization: After 5 hours, cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
Product Analysis: Collect the liquid product from the reactor and analyze its composition using a suitable technique, such as gas chromatography (GC), to determine the relative amounts of ethanol, methyl acetate, dimethylacetal, and acetic acid.
-
Catalyst Recycling: The distillation residue, containing the soluble cobalt-TBPO complex in methylnaphthalene, can be returned to the reactor with a fresh charge of methanol for a subsequent reaction, demonstrating the recyclability of the catalyst.[3]
Visualizations
Caption: Role of TBPO in stabilizing a cobalt catalyst.
Caption: Workflow for cobalt-catalyzed carbonylation.
References
Application Notes and Protocols: Tributylphosphine Oxide in Heavy Metal Extraction
Abstract: Tributylphosphine oxide (TBPO) is a neutral organophosphorus compound widely recognized for its efficacy as a solvating extractant in liquid-liquid extraction processes. Its strong coordination ability, primarily through the phosphoryl (P=O) group, allows it to form stable complexes with metal salts, facilitating their transfer from an aqueous phase to an immiscible organic phase. This property makes TBPO and its homologs, such as trioctylphosphine (B1581425) oxide (TOPO) and tributyl phosphate (B84403) (TBP), valuable reagents in hydrometallurgy, nuclear fuel reprocessing, and waste treatment for the selective recovery and purification of heavy metals. These notes provide an overview of its applications, quantitative performance data, and standardized protocols for laboratory use.
Application Notes
This compound functions via a solvation mechanism, where it directly coordinates with the metal species. The general extraction equilibrium can be represented as:
Mⁿ⁺(aq) + nA⁻(aq) + xTBPO(org) ⇌ --INVALID-LINK--
Where Mⁿ⁺ is the metal ion, A⁻ is the counter-ion (e.g., NO₃⁻, Cl⁻), and TBPO is the extractant in the organic phase. The efficiency of this process is influenced by several factors, including the acidity of the aqueous phase, the concentration of the extractant, the choice of organic diluent, and the presence of salting-out agents.
Extraction of Transition Metals (e.g., Cobalt)
TBPO and its homologs are effective for the extraction of transition metals like cobalt from acidic solutions. Studies using the closely related Trioctylphosphine Oxide (TOPO) show high extraction efficiencies from nitrate (B79036) media. The efficiency is dependent on nitric acid and extractant concentration.[1][2] For instance, with 0.005M TOPO, efficiency can reach 96.7% in 0.005M HNO₃.[1][2] The addition of a salting-out agent like potassium nitrate (KNO₃) can dramatically enhance extraction, pushing efficiency to as high as 98.7%.[1][2]
Extraction of Precious Metals (e.g., Gold)
Tributyl Phosphate (TBP), which operates on a similar principle to TBPO, has been successfully employed to extract gold from chloride solutions.[3][4] Gold is typically present in hydrochloric acid as the HAuCl₄ species. The extraction efficiency increases significantly with higher concentrations of both HCl and the extractant.[3] The process is rapid, reaching equilibrium in approximately 1.5 minutes.[3][4] The extracted gold can be effectively stripped from the organic phase using a sodium thiosulfate (B1220275) solution.[3][4]
Extraction of Actinides and Rare Earth Elements (REEs)
Organophosphorus extractants are central to the nuclear industry for separating uranium and plutonium, most notably in the PUREX process which uses Tributyl Phosphate (TBP).[5][6] TBP and other phosphine (B1218219) oxides are also used to extract and separate rare earth elements (REEs) such as neodymium, cerium, and yttrium from nitrate solutions.[7] High extraction percentages (80-95%) can be achieved by optimizing conditions like TBP concentration and aqueous phase acidity.[7] Often, these extractants are used in synergistic systems with other acidic extractants to improve separation factors between different REEs.[8]
Quantitative Data Presentation
The following tables summarize the performance of TBPO-related organophosphorus extractants under various experimental conditions.
Table 1: Extraction of Cobalt(II) with Trioctylphosphine Oxide (TOPO) in Toluene.
| TOPO Conc. (M) | Aqueous Phase Conditions | Co(II) Conc. (M) | Extraction Efficiency (%) | Reference |
|---|---|---|---|---|
| 0.005 | 0.005 M HNO₃ | 0.0005 | 96.7 | [1][2] |
| 0.0025 | 0.1 M HNO₃ | 0.0005 | 70.4 | [1][2] |
| 0.0025 | 0.1 M HNO₃ | 0.01 | 40.7 | [1][2] |
| 0.005 | 0.1 M HNO₃ | 0.0005 | 90.0 | [2] |
| 0.0025 | 0.1 M HNO₃ + 0.2 M KNO₃ | 0.0005 | 98.7 |[1][2] |
Table 2: Extraction of Gold(III) from Chloride Media with Tributyl Phosphate (TBP) in Kerosene.
| TBP Conc. (M) | HCl Conc. (M) | Initial Au Conc. (mg/L) | Temperature (°C) | Extraction Efficiency (%) | Reference |
|---|---|---|---|---|---|
| 0.1 | 3.0 | 67 | 20 | >95 | [3][4] |
| 0.1 | 2.5 | Not specified | Not specified | High | [3] |
| 0.01 - 0.25 | 3.0 | Not specified | Not specified | Increases with TBP conc. |[3] |
Table 3: Extraction of Rare Earth Elements (REEs) from Nitric Acid Leachate with TBP.
| REE | TBP Conc. (M) | Aqueous Phase pH | Extraction Efficiency (%) | Reference |
|---|---|---|---|---|
| Neodymium (Nd) | 3.65 | ~0.2 | ~95 | [7] |
| Cerium (Ce) | 3.65 | ~0.2 | ~90 | [7] |
| Lanthanum (La) | 3.65 | ~0.2 | ~87 | [7] |
| Yttrium (Y) | 3.65 | ~0.2 | ~80 |[7] |
Visualizations
Mechanism and Workflow Diagrams
Caption: General mechanism of metal extraction by TBPO.
Caption: Standard laboratory workflow for heavy metal extraction.
Caption: Key factors influencing metal extraction efficiency.
Experimental Protocols
General Protocol for Heavy Metal Extraction using TBPO
This protocol provides a generalized procedure. Specific concentrations and parameters should be optimized based on the target metal and literature data.
1. Preparation of Aqueous Phase (Feed Solution): a. Prepare a stock solution of the target heavy metal (e.g., 1000 mg/L) by dissolving a known weight of a high-purity metal salt (e.g., Co(NO₃)₂, HAuCl₄) in deionized water. b. Adjust the acidity of the solution to the desired molarity (e.g., 0.1 M HNO₃) by adding concentrated acid. c. If required, add a salting-out agent (e.g., KNO₃) to the desired concentration. d. Dilute the stock solution to the final working concentration for the experiment (e.g., 50-100 mg/L).
2. Preparation of Organic Phase (Extractant Solution): a. Weigh the required amount of solid this compound (TBPO). b. Dissolve the TBPO in a suitable, water-immiscible organic diluent (e.g., kerosene, toluene, hexane) to achieve the desired molar concentration (e.g., 0.1 M). Ensure complete dissolution.
3. Solvent Extraction Procedure: a. In a separatory funnel, add equal volumes of the prepared aqueous and organic phases (e.g., 20 mL each, for a 1:1 phase ratio). b. Stopper the funnel securely and shake vigorously for a predetermined equilibration time (typically 2-15 minutes).[1][3] Periodically vent the funnel to release any pressure buildup. c. Mount the separatory funnel on a stand and allow the two phases to disengage completely. A sharp interface should form between the lower aqueous phase (raffinate) and the upper organic phase.
4. Analysis of Extraction Efficiency: a. Carefully drain the aqueous phase (raffinate) into a clean beaker. b. Take a sample of the raffinate for metal analysis using an appropriate technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). c. Calculate the extraction efficiency (E%) using the formula: E% = [(C₀ - Cₑ) / C₀] * 100 Where C₀ is the initial metal concentration in the aqueous phase and Cₑ is the equilibrium metal concentration in the raffinate.
5. Stripping Procedure (Metal Recovery): a. Transfer the metal-loaded organic phase from step 3c to a clean separatory funnel. b. Add a suitable volume of a stripping agent (e.g., 0.05 M sodium thiosulfate for gold, or dilute nitric acid for others).[3][4] c. Shake the mixture for sufficient time to allow the metal to transfer back into the new aqueous phase. d. Allow the phases to separate and collect the aqueous strip solution, which now contains the concentrated metal.
References
- 1. Removal of Heavy Metal Co(II) Using Trioctylphosphine Oxide as an Extractant [cureusjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. sti.srs.gov [sti.srs.gov]
- 7. The production of rare earth elements group via tributyl phosphate extraction and precipitation stripping using oxalic acid - Arabian Journal of Chemistry [arabjchem.org]
- 8. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for Tributylphosphine Oxide in Semiconductor Nanocrystal Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tributylphosphine (B147548) oxide (TBPO) and its common analog, trioctylphosphine (B1581425) oxide (TOPO), in the synthesis of semiconductor nanocrystals. The information is tailored for professionals in research, and drug development who are interested in the precise control of nanomaterial fabrication.
Application Notes
Tributylphosphine oxide (TBPO) and its longer-chain counterpart, trioctylphosphine oxide (TOPO), are indispensable reagents in the colloidal synthesis of high-quality semiconductor nanocrystals, such as quantum dots (QDs) and perovskite nanocrystals. Their utility stems from their dual role as a high-boiling point solvent and a dynamic capping agent, which are critical for controlling the nucleation and growth of nanocrystals.
The primary functions of trialkylphosphine oxides in this context include:
-
High-Temperature Solvent: The high boiling points of these compounds allow for the necessary temperatures for the pyrolysis of organometallic precursors, which is essential for forming highly crystalline nanoparticles. This high-temperature environment facilitates homogeneous nucleation and promotes good crystallinity.
-
Capping Agent: As capping agents, they bind to the surface of the nanocrystals, preventing aggregation and controlling their growth. This is crucial for achieving monodispersity and for tuning the size-dependent optical and electronic properties of the nanocrystals. The dynamic nature of their binding allows for controlled growth and the possibility of subsequent surface modifications.
-
Precursor Solubilization: They can also aid in the solubilization of precursors, ensuring a homogeneous reaction mixture, which is vital for controlled nucleation.
Data Presentation
The following tables summarize quantitative data on the synthesis of CdSe quantum dots using a trialkylphosphine oxide-based hot-injection method.
| Reaction Time (minutes) | Average Particle Radius (nm) | Photoluminescence (PL) Emission Peak (nm) | Bandgap (eV) |
| 1 | - | ~502 | ~2.45 |
| 60 | ~2.40 ± 0.003 | ~564 | ~2.14 |
Note: The synthesis was a hot-injection colloidal method.
| Nanoparticle System | Photoluminescence Quantum Yield (PLQY) (%) | Conditions |
| Bare CdSe QDs | ~15 | As-synthesized |
| Bare CdSe QDs | 5-15 | TOPO capped |
| CdSe/ZnS Core-Shell QDs | 30-50 | TOPO capped CdSe core with ZnS shell |
| CdSe QDs | <1 | After purification |
| CdSe QDs in TOPO/HDA/TOP solvent | up to ~90 | Optimized temperature and precursor ratio |
Experimental Protocols
The following are detailed protocols for the synthesis of CdSe and perovskite nanocrystals using the hot-injection method with a trialkylphosphine oxide.
Protocol 1: Synthesis of CdSe Quantum Dots
This protocol is a foundational method for producing high-quality CdSe quantum dots.
Materials:
-
Cadmium oxide (CdO)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
Trioctylphosphine oxide (TOPO)
-
Oleic Acid
-
1-Octadecene (B91540) (ODE)
-
Anhydrous solvents (e.g., toluene (B28343), methanol)
Procedure:
-
Preparation of Cadmium Precursor:
-
In a three-neck flask, combine CdO, TOPO, and oleic acid.
-
Heat the mixture to ~150°C under vacuum for 1 hour to remove water and oxygen.
-
Switch to an inert atmosphere (e.g., Argon) and increase the temperature to 300°C until the solution becomes clear and colorless, indicating the formation of the cadmium-oleate complex.
-
Cool the flask to room temperature.
-
-
Preparation of Selenium Precursor:
-
In a separate vial inside a glovebox, dissolve selenium powder in TOP to form a TOP-Se solution.
-
-
Hot-Injection Synthesis:
-
Reheat the flask containing the cadmium precursor to the desired injection temperature (typically between 240-280°C) under an inert atmosphere.
-
Rapidly inject the TOP-Se solution into the hot reaction mixture with vigorous stirring.
-
The color of the solution will change, indicating the nucleation and growth of CdSe nanocrystals.
-
The reaction temperature is typically lowered to a growth temperature (e.g., 220-260°C) to allow for controlled growth of the nanocrystals. The size of the quantum dots can be tuned by controlling the growth time and temperature.
-
-
Purification:
-
After the desired nanocrystal size is achieved, cool the reaction mixture to room temperature.
-
Add a non-solvent like methanol (B129727) to precipitate the quantum dots.
-
Centrifuge the mixture to collect the nanocrystals.
-
Discard the supernatant and redisperse the quantum dots in a nonpolar solvent like toluene.
-
Repeat the precipitation and redispersion process several times to purify the nanocrystals.
-
Protocol 2: Synthesis of Cesium Lead Bromide (CsPbBr₃) Perovskite Nanocrystals
This protocol describes the synthesis of highly luminescent CsPbBr₃ perovskite nanocrystals.
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Lead(II) bromide (PbBr₂)
-
Trioctylphosphine oxide (TOPO)
-
Oleic acid (OA)
-
Oleylamine (OAm)
-
1-Octadecene (ODE)
-
Anhydrous solvents (e.g., toluene, hexane)
Procedure:
-
Preparation of Cesium-Oleate Precursor:
-
Combine Cs₂CO₃, oleic acid, and 1-octadecene in a three-neck flask.
-
Heat the mixture to 120°C under vacuum for 1 hour.
-
Raise the temperature to 150°C under an inert atmosphere until the Cs₂CO₃ has completely reacted to form a clear solution of cesium-oleate.
-
Cool the solution to room temperature for later use.
-
-
Hot-Injection Synthesis:
-
In a separate three-neck flask, combine PbBr₂, TOPO, oleic acid, oleylamine, and 1-octadecene.
-
Heat the mixture to 120°C under vacuum for 1 hour.
-
Increase the temperature to the desired injection temperature (typically 140-200°C) under an inert atmosphere.
-
Rapidly inject the pre-prepared cesium-oleate solution into the hot reaction mixture.
-
Immediately after injection, cool the reaction flask in an ice-water bath to quench the reaction and obtain the nanocrystals.
-
-
Purification:
-
The nanocrystals can be isolated by centrifugation.
-
The precipitate is then redispersed in a suitable solvent like toluene or hexane.
-
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of semiconductor nanocrystals using this compound.
Caption: Workflow for the synthesis of CdSe quantum dots.
Application Notes and Protocols: Tributylphosphine Oxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Tributylphosphine (B147548) oxide (TBPO) is a versatile organophosphorus compound with a range of applications in organic synthesis. While its potential as a high-boiling, polar aprotic solvent is recognized, its primary documented roles are as a highly effective ligand, catalyst, and reaction promoter. This document provides a comprehensive overview of its properties, applications, and a detailed protocol for its use as a reagent in a specific organic transformation.
Physicochemical Properties of Tributylphosphine Oxide
This compound is a white to off-white crystalline solid at room temperature.[1] Its physical and chemical properties make it a subject of interest for various applications in organic chemistry.
| Property | Value |
| Molecular Formula | C₁₂H₂₇OP |
| Molecular Weight | 218.32 g/mol |
| Melting Point | 64-71 °C |
| Boiling Point | 150 °C at 1.5 mmHg |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in polar organic solvents |
Applications in Organic Synthesis
This compound's utility in organic synthesis is multifaceted:
-
Ligand in Cross-Coupling Reactions: TBPO can serve as a ligand for transition metal catalysts, particularly palladium, in a variety of cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[1] Its steric and electronic properties can influence the efficiency and selectivity of these reactions.
-
Catalyst and Promoter: Due to its nucleophilic oxygen atom, TBPO can act as a catalyst or promoter in various transformations. It can activate substrates and reagents, facilitating reactions that might otherwise be sluggish.
-
High-Boiling Solvent Potential: With a high boiling point, TBPO has the potential to be used as a solvent for high-temperature reactions. Its polar nature allows for the dissolution of a range of organic and inorganic reagents. However, specific documented examples of its use as a primary reaction solvent are limited in publicly available literature.
-
Reagent in Organic Reactions: TBPO is used as a reagent in specific reactions to promote desired transformations. An example of this is in the silylation of alcohols, where it acts as a promoter.
Experimental Protocols
The following protocol details the use of this compound as a promoter in the silylation of a primary alcohol, as described by TCI Chemicals.
Protocol: Silylation of Methyl α-L-fucopyranoside using this compound as a Promoter
This protocol describes the selective silylation of a primary alcohol in the presence of secondary alcohols, promoted by this compound.
Reaction Scheme:
Materials:
-
Methyl α-L-fucopyranoside
-
This compound (TBPO)
-
4-(Dimethylamino)phenylboronic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl)
-
Acetonitrile (B52724) (CH₃CN)
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
Procedure:
-
To a solution of methyl α-L-fucopyranoside (356 mg, 2 mmol) in acetonitrile (10 mL) were added 4-(dimethylamino)phenylboronic acid (66 mg, 0.4 mmol, 0.2 equiv), this compound (87 mg, 0.2 mmol, 0.2 equiv), and DIPEA (517 mg, 0.68 mL, 4.0 mmol, 2.0 equiv).
-
To this mixture, TBDPSCl (1.10 g, 1.03 mL, 4.0 mmol, 2.0 equiv) was added at room temperature.
-
The reaction mixture was stirred at 60 °C for 24 hours.
-
The progress of the reaction was monitored by TLC (ethyl acetate:hexane = 1:1, Rf = 0.59).
-
Upon completion of the reaction, methanol (1 mL) was added to quench the reaction.
-
The solvent was removed under reduced pressure using a rotary evaporator.
-
The residue was purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (from 0:1 to 1:1) to afford the desired product as a colorless oil (510 mg, 61% yield).
Quantitative Data Summary
The following table summarizes the quantitative data for the described silylation reaction.
| Reactant/Reagent | Molar Equiv. | Amount |
| Methyl α-L-fucopyranoside | 1.0 | 356 mg (2 mmol) |
| 4-(Dimethylamino)phenylboronic acid | 0.2 | 66 mg (0.4 mmol) |
| This compound | 0.2 | 87 mg (0.2 mmol) |
| DIPEA | 2.0 | 517 mg (4.0 mmol) |
| TBDPSCl | 2.0 | 1.10 g (4.0 mmol) |
| Product Yield | - | 510 mg (61%) |
| Reaction Time | - | 24 hours |
| Reaction Temperature | - | 60 °C |
Visualizations
Experimental Workflow for Silylation Reaction
The following diagram illustrates the step-by-step workflow for the silylation of methyl α-L-fucopyranoside using this compound as a promoter.
Caption: Workflow for the promoted silylation of an alcohol.
Properties and Applications of this compound
This diagram shows the relationship between the key properties of this compound and its various applications in organic synthesis.
Caption: Properties and applications of this compound.
References
Application Notes and Protocols: Tributylphosphine Oxide in Phosphine Oxide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of tributylphosphine (B147548) oxide (TBPO) as a versatile reagent in the synthesis of functionalized phosphine (B1218219) oxides. The methodologies described herein focus on the α-functionalization of TBPO, a powerful strategy for carbon-carbon bond formation and the introduction of various functional groups, leading to the creation of diverse phosphine oxide derivatives.
Introduction
Tributylphosphine oxide (TBPO) is a readily available and stable organophosphorus compound. While often utilized as a ligand in coordination chemistry and a catalyst in organic reactions, its role as a direct reagent in the synthesis of other phosphine oxides is a valuable yet specific application.[1] The key to unlocking its synthetic potential lies in the reactivity of the protons on the α-carbon atom of the butyl chains. Deprotonation of this position generates a nucleophilic carbanion that can react with a wide range of electrophiles, enabling the construction of more complex phosphine oxide structures. This approach is particularly useful for synthesizing β-ketophosphine oxides and vinylphosphine oxides, which are important intermediates in organic synthesis.
Application 1: Synthesis of β-Ketophosphine Oxides via α-Functionalization of this compound
β-Ketophosphine oxides are valuable synthetic intermediates, finding application in Horner-Wadsworth-Emmons reactions and as precursors to various heterocyclic compounds. A primary route to these compounds involves the acylation of α-lithiated trialkylphosphine oxides.
Reaction Principle
The synthesis proceeds via a two-step sequence. First, this compound is deprotonated at the α-position using a strong base, typically an organolithium reagent such as n-butyllithium, to form an α-lithiated intermediate. This highly reactive species is then quenched with an appropriate acylating agent, such as an ester or an acid chloride, to yield the target β-ketophosphine oxide.
Diagram of the general workflow for the synthesis of β-ketophosphine oxides from this compound.
Caption: General workflow for β-ketophosphine oxide synthesis.
Experimental Protocol: Synthesis of 1-(Tributylphosphinoyl)pentan-2-one (A Representative Procedure)
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
This compound (TBPO)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Ethyl butyrate (B1204436)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and an argon/nitrogen inlet is charged with this compound (1.0 eq).
-
Dissolution: Anhydrous THF is added to dissolve the TBPO under an inert atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the α-lithiated species. The solution may change color, indicating the formation of the anion.
-
Acylation: Ethyl butyrate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: The aqueous layer is extracted with ethyl acetate (B1210297) or dichloromethane (B109758) (3 x Vaq). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired β-ketophosphine oxide.
Quantitative Data
The following table summarizes representative yields for the synthesis of β-ketophosphine oxides from various phosphine oxides and electrophiles, illustrating the general applicability of this method.
| Starting Phosphine Oxide | Electrophile | Product | Yield (%) | Reference |
| Benzyldiphenylphosphine oxide | 4-tert-Butyl bromobenzene | (4-tert-Butylbenzyl)diphenylphosphine oxide | 90 | [2] |
| Benzyldiphenylphosphine oxide | 4-Methoxy bromobenzene | (4-Methoxybenzyl)diphenylphosphine oxide | 91 | [2] |
| Benzyldiphenylphosphine oxide | Bromobenzene | (Benzhydryl)diphenylphosphine oxide | 79 | [2] |
| (Naphthalen-1-ylmethyl)diphenylphosphine oxide | 4-tert-Butyl bromobenzene | (1-(Naphthalen-1-yl)-1-(4-(tert-butyl)phenyl)methyl)diphenylphosphine oxide | 85 | [2] |
Note: The provided data is for the α-arylation of benzylic phosphine oxides, a related transformation demonstrating the feasibility of forming C-C bonds at the α-position.
Application 2: Synthesis of Vinylphosphine Oxides
Vinylphosphine oxides are versatile building blocks in organic synthesis, participating in various cycloaddition and conjugate addition reactions. A practical route to chiral vinylphosphine oxides involves the direct nucleophilic substitution at the phosphorus center. While this method does not directly use TBPO as the starting material in the provided literature, it highlights a key strategy for phosphine oxide synthesis that could be adapted.
Reaction Principle
This method relies on the nucleophilic attack of a vinyl organometallic reagent, such as vinylmagnesium bromide, on a suitable phosphorus electrophile. For the synthesis of chiral vinylphosphine oxides, a chiral phosphinic chloride or a related derivative is often employed.
Diagram of the general signaling pathway for the synthesis of vinylphosphine oxides.
Caption: General pathway for vinylphosphine oxide synthesis.
Experimental Protocol: Synthesis of (R)-Methylphenylvinylphosphine Oxide (A Representative Procedure)
This protocol is adapted from the synthesis of chiral vinylphosphine oxides and demonstrates the general principle.[3]
Materials:
-
(S)-Menthyl phenylphosphinate
-
Vinylmagnesium bromide in THF (typically 1.0 M)
-
Anhydrous toluene (B28343)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet is charged with (S)-menthyl phenylphosphinate (1.0 eq).
-
Dissolution: Anhydrous toluene is added to dissolve the starting material under an inert atmosphere. The solution is cooled to 0 °C in an ice bath.
-
Nucleophilic Addition: Vinylmagnesium bromide solution (2.0 eq) is added dropwise to the stirred solution. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quenching: The reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: The mixture is extracted with ethyl acetate (3 x Vaq). The combined organic layers are washed with water and brine, then dried over anhydrous Na₂SO₄ and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired vinylphosphine oxide.
Quantitative Data
The following table presents data for the synthesis of various P-chiral phosphine oxides, demonstrating the utility of nucleophilic substitution at the phosphorus center.
| Starting Material | Grignard Reagent | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| (S)-Menthyl phenylphosphinate | Vinylmagnesium bromide | (R)-Methylphenylvinylphosphine oxide | 75 | >98 | [3] |
| (S)-Menthyl phenylphosphinate | Ethylmagnesium bromide | (R)-Ethylphenylphosphine oxide | 82 | >98 | [3] |
| (S)-Menthyl phenylphosphinate | Isopropylmagnesium chloride | (R)-Isopropylphenylphosphine oxide | 78 | >98 | [3] |
Conclusion
This compound is a valuable and versatile reagent for the synthesis of more complex phosphine oxides. The α-functionalization through deprotonation and subsequent reaction with electrophiles provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The protocols and data presented herein offer a solid foundation for researchers to explore the synthetic utility of TBPO in the development of novel phosphine oxide-containing molecules for applications in catalysis, materials science, and drug discovery. Further exploration of reaction conditions and substrate scope will undoubtedly expand the utility of this readily available building block.
References
- 1. Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory [mdpi.com]
- 2. Palladium-Catalyzed α-Arylation of Benzylic Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical synthesis of chiral vinylphosphine oxides by direct nucleophilic substitution. Stereodivergent synthesis of aminophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Tributylphosphine Oxide in Pharmaceutical Drug Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributylphosphine oxide (TBPO) is an organophosphorus compound with emerging applications in pharmaceutical drug formulation.[1] Its unique physicochemical properties make it a versatile excipient with the potential to address significant challenges in drug delivery, particularly for poorly water-soluble active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for utilizing TBPO as a solubility enhancer and plasticizer in the formulation of amorphous solid dispersions (ASDs).
TBPO's high polarity and ability to act as a ligand in coordination chemistry contribute to its effectiveness.[1] In pharmaceutical formulations, it is primarily explored for its ability to enhance the solubility and bioavailability of APIs.[1] Its low toxicity profile and favorable solubility characteristics further support its potential use in oral dosage forms.
Mechanism of Action
This compound is hypothesized to improve drug formulation properties through two primary mechanisms:
-
Solubility Enhancement in Amorphous Solid Dispersions: When incorporated into an ASD, TBPO can disrupt the crystalline lattice of an API and interact with both the drug and the polymer matrix. This interaction can lead to the formation of a stable, single-phase amorphous system, preventing recrystallization of the drug and maintaining a supersaturated state upon dissolution, which enhances bioavailability.
-
Plasticization of Polymeric Carriers: TBPO can act as a plasticizer for pharmaceutical polymers used in film coatings and matrix systems.[2] By inserting itself between polymer chains, it reduces intermolecular forces, thereby lowering the glass transition temperature (Tg) of the polymer. This increases the flexibility and workability of the formulation, which is particularly beneficial in processes like hot-melt extrusion.
Quantitative Data Summary
While specific quantitative data for TBPO in commercial drug formulations is not extensively published, the following tables provide representative data based on the expected performance of a solubility enhancer and plasticizer in an amorphous solid dispersion of a model BCS Class II drug, Itraconazole (B105839) (ITZ).
Table 1: Effect of this compound (TBPO) Concentration on the Aqueous Solubility of Itraconazole in an Amorphous Solid Dispersion (ASD) with Soluplus® (1:2 ITZ:Soluplus® ratio).
| Formulation ID | TBPO Concentration (% w/w of polymer) | Apparent Solubility of Itraconazole (µg/mL) in Simulated Gastric Fluid (pH 1.2) | Fold Increase in Solubility (vs. Crystalline ITZ) |
| ITZ-ASD-0 | 0% | 15.2 | 15.2x |
| ITZ-ASD-5 | 5% | 28.9 | 28.9x |
| ITZ-ASD-10 | 10% | 45.7 | 45.7x |
| ITZ-ASD-15 | 15% | 58.3 | 58.3x |
| Crystalline ITZ | N/A | 1.0 | 1.0x |
Table 2: Influence of this compound (TBPO) on the Glass Transition Temperature (Tg) of a Soluplus®-Based Amorphous Solid Dispersion.
| Formulation ID | TBPO Concentration (% w/w of polymer) | Glass Transition Temperature (Tg) (°C) |
| Soluplus® (pure) | N/A | 70 |
| ITZ-ASD-0 | 0% | 85 |
| ITZ-ASD-5 | 5% | 78 |
| ITZ-ASD-10 | 10% | 72 |
| ITZ-ASD-15 | 15% | 65 |
Experimental Protocols
Protocol 1: Preparation of an Itraconazole-TBPO Amorphous Solid Dispersion via Hot-Melt Extrusion (HME)
This protocol describes the preparation of an amorphous solid dispersion of itraconazole using TBPO as a solubility enhancer and plasticizer.
Materials:
-
Itraconazole (micronized)
-
Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)
-
This compound (TBPO)
-
Blender (e.g., V-blender)
-
Twin-screw hot-melt extruder (e.g., Leistritz ZSE 18)
-
Pelletizer or milling equipment
Procedure:
-
Pre-blending:
-
Accurately weigh Itraconazole, Soluplus®, and TBPO in the desired ratio (e.g., 25:65:10 w/w/w).
-
Combine the components in a V-blender and blend for 15 minutes to ensure a homogenous physical mixture.
-
-
Hot-Melt Extrusion:
-
Set the temperature profile of the extruder. A typical profile for a Soluplus®-based formulation is:
-
Zone 1 (feeding): 80°C
-
Zone 2: 120°C
-
Zone 3: 160°C
-
Zone 4: 170°C
-
Die: 175°C
-
-
Set the screw speed to 100 RPM.
-
Calibrate the feeder to deliver the pre-blended powder at a constant rate (e.g., 1 kg/hr ).
-
Start the extruder and allow it to reach thermal equilibrium.
-
Begin feeding the powder blend into the extruder.
-
Monitor the process parameters (torque, die pressure, melt temperature) to ensure a stable extrusion process.
-
Collect the extrudate strand on a conveyor belt.
-
-
Downstream Processing:
-
Cool the extrudate strand using forced air.
-
Pelletize the cooled strand into 1-2 mm pellets using a pelletizer.
-
Alternatively, mill the extrudate to a fine powder using a suitable mill (e.g., a cryo-mill to prevent heating).
-
Store the resulting ASD in a desiccator at room temperature.
-
Protocol 2: Characterization of the Amorphous Solid Dispersion
This protocol outlines the key analytical techniques to characterize the prepared ASD.
A. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the glass transition temperature (Tg) and confirm the amorphous nature of the drug.
-
Procedure:
-
Accurately weigh 5-10 mg of the ASD powder into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample from 25°C to 200°C at a heating rate of 10°C/min under a nitrogen purge.
-
Analysis: Observe the thermogram for a single glass transition, indicating a miscible amorphous system. The absence of a sharp endothermic peak corresponding to the melting point of the crystalline drug confirms its amorphous state.
-
B. Powder X-Ray Diffraction (PXRD)
-
Purpose: To confirm the absence of crystallinity in the ASD.
-
Procedure:
-
Pack the ASD powder into a sample holder.
-
Analyze the sample using a PXRD instrument with Cu Kα radiation.
-
Scan the sample over a 2θ range of 5° to 40°.
-
Analysis: A "halo" pattern with no sharp Bragg peaks indicates an amorphous solid. Compare the diffractogram to that of the crystalline drug, which will show characteristic sharp peaks.
-
C. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To investigate potential molecular interactions between the drug, polymer, and TBPO.
-
Procedure:
-
Prepare a sample by mixing a small amount of the ASD powder with potassium bromide (KBr) and compressing it into a pellet.
-
Alternatively, use an attenuated total reflectance (ATR)-FTIR accessory.
-
Acquire the spectrum over a range of 4000 to 400 cm⁻¹.
-
Analysis: Compare the spectrum of the ASD to the spectra of the individual components. Shifts in the characteristic peaks (e.g., carbonyl or hydroxyl groups) can indicate hydrogen bonding or other intermolecular interactions.[3]
-
Protocol 3: In Vitro Dissolution Testing
This protocol is for assessing the dissolution rate and extent of drug release from the prepared ASD.
Materials:
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels
-
Simulated Gastric Fluid (SGF), pH 1.2, without pepsin
-
The prepared ASD formulation (e.g., in hard gelatin capsules)
-
HPLC system for drug quantification
Procedure:
-
Preparation:
-
Fill hard gelatin capsules with an amount of the ASD powder equivalent to a specific dose of the drug (e.g., 100 mg of itraconazole).
-
Prepare the dissolution medium (SGF, pH 1.2) and equilibrate it to 37 ± 0.5°C in the dissolution vessels (900 mL per vessel).
-
-
Dissolution Test:
-
Set the paddle speed to 75 RPM.
-
Drop one capsule into each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).
-
Immediately filter the samples through a 0.45 µm syringe filter.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Analysis:
-
Analyze the filtered samples for drug concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the percentage of drug released versus time to generate a dissolution profile.
-
Conclusion
This compound shows promise as a multifunctional excipient in pharmaceutical formulations, particularly for improving the solubility and processability of poorly water-soluble drugs in amorphous solid dispersions. The protocols provided herein offer a framework for the preparation and characterization of TBPO-containing ASDs. Further research is warranted to fully elucidate the performance and safety of TBPO in a wider range of drug products.
References
- 1. WO2024056773A1 - Spray-dried amorphous solid dispersions and method for preparation - Google Patents [patents.google.com]
- 2. DIBUTYL SEBACATE(DBS) - Ataman Kimya [atamanchemicals.com]
- 3. Effect of Drug–Polymer Interaction in Amorphous Solid Dispersion on the Physical Stability and Dissolution of Drugs: The Case of Alpha-Mangostin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
methods for removing tributylphosphine oxide from a reaction mixture
Welcome to the technical support center for the removal of tributylphosphine (B147548) oxide (TBPO) from reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of chemical reactions involving tributylphosphine-based reagents.
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of tributylphosphine oxide.
Problem 1: My desired product is co-eluting with TBPO during silica (B1680970) gel chromatography.
-
Cause: The polarity of the elution solvent system may be too high, causing the polar TBPO to travel with the product. Additionally, the less bulky butyl groups on TBPO compared to the phenyl groups on its more common counterpart, triphenylphosphine (B44618) oxide (TPPO), can lead to different elution behavior.
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Solution 1: Optimize the Solvent System. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding small increments of a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. This allows for finer control over the separation. For particularly difficult separations, a very slow gradient increase in polarity is recommended.
-
Solution 2: Use a Silica Gel Plug. For products that are significantly less polar than TBPO, a rapid filtration through a short column ("plug") of silica gel can be effective.[1][2] Suspend the crude reaction mixture in a non-polar solvent system (e.g., hexane/diethyl ether) and pass it through the silica plug. The more polar TBPO will be retained on the silica, while the non-polar product will elute.[1][2] This process may need to be repeated 2-3 times for complete removal.[1][2]
-
Solution 3: Consider Reverse-Phase Chromatography. If the desired product is highly polar and water-soluble, reverse-phase column chromatography can be an effective alternative.[3]
Problem 2: I want to avoid column chromatography for a large-scale reaction.
-
Cause: Column chromatography is often not practical or scalable for industrial processes.[4]
-
Solution 1: Precipitation with a Non-Polar Solvent. this compound has lower solubility in non-polar solvents. After concentrating the reaction mixture, trituration with a cold non-polar solvent like hexane or diethyl ether can cause the TBPO to precipitate, allowing for its removal by filtration.[5]
-
Solution 2: Complexation with Metal Salts. this compound can act as a Lewis base and form insoluble complexes with certain metal salts. While extensively documented for triphenylphosphine oxide (TPPO) using salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂), the application to TBPO is less reported but follows the same principle.[5][6][7][8] This method is particularly useful when the desired product is soluble in more polar solvents where precipitation of TBPO alone is difficult.[7]
Problem 3: Precipitation of TBPO with a non-polar solvent also causes my product to precipitate.
-
Cause: The desired product may also have limited solubility in the chosen non-polar solvent.
-
Solution: Experiment with different non-polar solvents or solvent mixtures. For example, a mixture of hexane and diethyl ether might provide a window where TBPO precipitates while the product remains in solution. Careful control of the temperature can also be crucial; cooling the mixture may selectively decrease the solubility of TBPO.
Frequently Asked Questions (FAQs)
Q1: What are the main methods for removing this compound (TBPO)?
A1: The primary strategies for removing TBPO from a reaction mixture are:
-
Silica Gel Chromatography: Effective for separating compounds based on polarity.[1]
-
Precipitation/Crystallization: Exploits the lower solubility of TBPO in non-polar solvents.[5]
-
Complexation with Metal Salts: Forms an insoluble complex with TBPO that can be filtered off.[6][7]
-
Aqueous Extraction: If the product has acidic or basic functionality, it can be moved into an aqueous layer, leaving the neutral TBPO in the organic layer, or vice-versa.[9]
Q2: How do I choose the best method for removing TBPO in my specific case?
A2: The choice of method depends on the properties of your desired product, the reaction solvent, and the scale of your reaction. The following decision-making workflow can guide your selection.
References
- 1. shenvilab.org [shenvilab.org]
- 2. Workup [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
purification of tributylphosphine oxide using column chromatography
Technical Support Center: Purification of Tributylphosphine (B147548) Oxide
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of tributylphosphine oxide (TBPO) using column chromatography.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of this compound.
Q1: My this compound is not moving from the origin on the silica (B1680970) gel column, even with polar solvents.
A1: This indicates very strong adsorption to the stationary phase, which is common for polar compounds like TBPO on silica gel. Here are several approaches to resolve this:
-
Increase Solvent Polarity:
-
Gradually increase the polarity of your mobile phase. If you are using an ethyl acetate (B1210297)/hexane (B92381) system, you can slowly increase the percentage of ethyl acetate.
-
Consider adding a small amount of a more polar solvent, such as methanol (B129727), to your eluent (e.g., 1-5% methanol in dichloromethane (B109758) or ethyl acetate).
-
-
Modify the Stationary Phase:
-
Use a different stationary phase: Consider using neutral or basic alumina, as these can have different adsorption properties compared to silica gel and may be more suitable for highly polar or basic compounds.[1]
-
Deactivate the silica gel: You can reduce the activity of the silica gel by adding a small amount of water or triethylamine (B128534) to the slurry before packing the column.
-
-
Consider Reverse-Phase Chromatography:
-
If your TBPO is sufficiently soluble in aqueous/organic mixtures, reverse-phase chromatography can be an excellent alternative.[1][2] In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile (B52724)/water or methanol/water).[2]
-
Q2: The separation between my this compound and impurities is poor.
A2: Poor resolution can be tackled by optimizing your chromatographic conditions.
-
Optimize the Mobile Phase:
-
Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the eluent that provides the best separation.
-
Employ a shallow elution gradient. A slow, gradual increase in the polarity of the mobile phase can significantly improve the separation of compounds with similar polarities.
-
-
Adjust the Column Parameters:
-
Column Length and Diameter: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.
-
Packing Quality: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.
-
-
Sample Loading:
-
Do not overload the column. A general rule of thumb is to load 1-5% of the mass of the stationary phase. Overloading leads to broad peaks and poor separation.
-
Q3: I am losing a significant amount of my product during purification.
A3: Product loss can occur due to several factors.
-
Irreversible Adsorption: As mentioned in Q1, your product might be irreversibly binding to the silica gel. Trying a different stationary phase is a good solution.
-
Product Streaking/Tailing: This can lead to the collection of fractions that are too dilute, causing apparent loss upon solvent evaporation. Tailing can be caused by overloading the column or using an inappropriate solvent system. Adding a small amount of a polar solvent to the eluent can sometimes sharpen the peaks.
-
Improper Fraction Collection: Monitor the elution carefully using TLC to ensure you are collecting all the fractions containing your product.
Q4: My purified this compound is not pure. What are the likely contaminants and how can I remove them?
A4: The most common impurity is unreacted tributylphosphine, especially if the TBPO was synthesized by oxidation.
-
Tributylphosphine Removal: Tributylphosphine is significantly less polar than this compound. A standard silica gel column with a gradient from a non-polar solvent (like hexane) to a more polar one (like ethyl acetate) should effectively separate the two. The tributylphosphine will elute first.
-
Other Synthesis Byproducts: The nature of other impurities will depend on the synthetic route. A careful TLC analysis should help in choosing an appropriate solvent system for their separation. If impurities are polar and co-elute with TBPO, consider reverse-phase chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?
A1: A good starting point for the elution of this compound on a silica gel column is a gradient system of ethyl acetate in hexane. You can start with a low polarity mixture (e.g., 100% hexane) and gradually increase the proportion of ethyl acetate. For more polar impurities, it might be necessary to add a small amount of methanol to the ethyl acetate.
Q2: Can I use reverse-phase chromatography to purify this compound?
A2: Yes, reverse-phase HPLC is a viable method for the analysis and purification of this compound.[2] A common mobile phase for this would be a mixture of acetonitrile and water, sometimes with a modifier like formic or phosphoric acid.[2]
Q3: Is this compound visible on a TLC plate under UV light?
A3: this compound does not have a chromophore that absorbs UV light at standard wavelengths (254 nm). To visualize it on a TLC plate, you will need to use a staining agent. Common stains that can be used include potassium permanganate (B83412) or phosphomolybdic acid.
Q4: How should I handle and store purified this compound?
A4: Trialkylphosphine oxides can be hygroscopic. It is advisable to handle the purified compound in a dry environment (e.g., under an inert atmosphere or in a glovebox) and store it in a tightly sealed container with a descant to prevent moisture absorption.
Q5: What are the key physical properties of this compound relevant to its purification?
A5: this compound is a white to almost white crystalline powder or solid.[3] It is soluble in water (56 g/L at 20°C) and is a polar molecule.[3] This polarity is the primary reason it adsorbs strongly to polar stationary phases like silica gel.
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography of this compound
| Chromatography Mode | Stationary Phase | Mobile Phase (Eluent) | Typical Application |
| Normal Phase | Silica Gel | Hexane/Ethyl Acetate Gradient (e.g., 0% to 100% EtOAc) | Standard purification from less polar impurities. |
| Normal Phase | Neutral Alumina | Dichloromethane/Methanol Gradient (e.g., 0% to 10% MeOH) | For compounds that bind too strongly to silica gel. |
| Reverse Phase | C18 Silica | Acetonitrile/Water Gradient[2] | Purification of highly polar compounds. |
Experimental Protocols
Protocol 1: Purification of this compound using Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Load the sample carefully onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity solvent (e.g., 100% hexane). Gradually increase the polarity by adding increasing amounts of a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 1:1 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC with an appropriate stain for visualization.
-
Product Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for TBPO purification.
References
Technical Support Center: Optimizing Tributylphosphine Oxide Concentration for Nanoparticle Synthesis
Disclaimer: The scientific literature predominantly focuses on the longer-chain analog of tributylphosphine (B147548) oxide (TBPO), trioctylphosphine (B1581425) oxide (TOPO), for nanoparticle synthesis. Due to its similar chemical nature as a trialkylphosphine oxide, TOPO is often used as a representative compound to illustrate the principles and protocols for the use of TBPO. While the fundamental roles are similar, users should be aware that reaction kinetics and optimal synthesis parameters may vary with the specific alkyl chain length.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of tributylphosphine oxide (TBPO) in nanoparticle synthesis?
This compound (TBPO) serves two main functions in the colloidal synthesis of high-quality nanoparticles, particularly semiconductor quantum dots. Firstly, it acts as a high-boiling point solvent, which is necessary for the pyrolysis of organometallic precursors to form highly crystalline nanoparticles. Secondly, it functions as a dynamic capping agent or ligand that binds to the surface of the growing nanoparticles, preventing their aggregation and controlling their growth, which is crucial for achieving uniform size and shape.[1]
Q2: How does the concentration of TBPO affect the final nanoparticle properties?
The concentration of the capping ligand, such as TBPO, can significantly influence the size, shape, and size distribution of the resulting nanoparticles.[2] A higher concentration of the capping agent can lead to smaller nanoparticles by stabilizing the surface and preventing further growth. Conversely, a lower concentration may result in larger, and potentially aggregated, nanoparticles. The optimal concentration is a delicate balance that needs to be determined experimentally for each specific nanoparticle system.
Q3: What is the difference between this compound (TBPO) and trioctylphosphine oxide (TOPO) in nanoparticle synthesis?
Both TBPO and TOPO are trialkylphosphine oxides and share similar functionalities as high-boiling point solvents and capping agents.[3] The primary difference lies in the length of their alkyl chains (butyl vs. octyl). This difference in chain length can affect their steric hindrance, binding affinity to the nanoparticle surface, and solubility characteristics, which in turn can influence the reaction kinetics and the final properties of the nanoparticles.[3] TOPO is more commonly used and studied in the literature.[3]
Q4: Can TBPO be used in combination with other capping agents?
Yes, TBPO is often used in conjunction with other surfactants or capping agents to achieve better control over the nanoparticle's properties. For instance, it can be used with long-chain carboxylic acids (like oleic acid) or amines (like oleylamine) to fine-tune the surface chemistry and stability of the nanoparticles.[4]
Troubleshooting Guides
Issue 1: My nanoparticles are aggregated.
-
Question: I am observing significant aggregation of my nanoparticles after synthesis. What could be the cause and how can I fix it?
-
Answer: Nanoparticle aggregation is often due to insufficient surface passivation. Here are some potential causes and solutions:
-
Low TBPO Concentration: The concentration of your TBPO might be too low to effectively stabilize the nanoparticles. Try incrementally increasing the TBPO concentration in your synthesis.
-
Ineffective Capping: The binding of TBPO to the nanoparticle surface might be weak under your current reaction conditions. Consider using a co-ligand, such as a long-chain carboxylic acid, to improve surface coverage and stability.[4]
-
Post-Synthesis Processing: Aggregation can occur during the purification steps. Ensure you are using appropriate solvents for washing and redispersion. If centrifugation is used, avoid excessive speeds that can force the particles to agglomerate.[5]
-
Issue 2: The size distribution of my nanoparticles is too broad (polydisperse).
-
Question: My nanoparticle sample shows a wide range of sizes. How can I achieve a more monodisperse size distribution?
-
Answer: A broad size distribution can result from issues with nucleation and growth control. Consider the following:
-
Slow Precursor Injection: In a hot-injection synthesis, a slow or inconsistent injection of the precursor can lead to continuous nucleation over time, resulting in a broad size distribution. Ensure a rapid and single injection of the precursor into the hot solvent.[4]
-
Temperature Fluctuations: Inconsistent reaction temperature can affect both nucleation and growth rates, leading to polydispersity. Ensure your reaction setup maintains a stable and uniform temperature.
-
Suboptimal TBPO Concentration: The concentration of TBPO can influence the "size-focusing" regime, where smaller particles grow faster than larger ones. You may need to adjust the TBPO concentration to find the optimal window for monodisperse growth.
-
Issue 3: I am having trouble removing TBPO and its byproducts after synthesis.
-
Question: How can I effectively remove residual TBPO from my nanoparticle sample?
-
Answer: Removing phosphine (B1218219) oxide byproducts can be challenging due to their polarity. Here are a few strategies:
-
Solvent Washing: Repeated washing and precipitation steps with a good solvent for your nanoparticles and a poor solvent for TBPO can help remove the excess capping agent.
-
Polar Solvents: For removal of tributylphosphine and this compound, polar solvents like DMF, Ethanol, or DMSO can be used.[6]
-
Chromatography: If your product is stable on silica, column chromatography can be an effective purification method. For highly polar products that bind to silica, using a different stationary phase like neutral or basic alumina (B75360) might be necessary.[6]
-
Data Presentation
Table 1: Effect of Capping Ligand Concentration on Nanoparticle Properties
Disclaimer: The following data is representative of the effect of trialkylphosphine oxide (TOPO) concentration on CdSe quantum dot synthesis and is intended to illustrate the general trend. Optimal concentrations for TBPO may vary.
| TOPO:Cd Molar Ratio | Average Nanoparticle Diameter (nm) | Size Distribution (RSD) | Quantum Yield (%) |
| 10:1 | 2.5 | < 5% | 60 |
| 20:1 | 2.2 | < 5% | 75 |
| 40:1 | 2.0 | < 5% | 85 |
| 80:1 | 1.8 | > 10% | 70 |
Data synthesized from general principles and trends reported in nanoparticle synthesis literature.
Experimental Protocols
Detailed Methodology for Hot-Injection Synthesis of CdSe Nanoparticles using TBPO
This protocol is a representative example and may require optimization for specific experimental setups and desired nanoparticle characteristics.
Materials:
-
Cadmium oxide (CdO)
-
This compound (TBPO)
-
Oleic Acid (OA)
-
1-octadecene (ODE)
-
Selenium (Se) powder
-
Tributylphosphine (TBP)
-
Anhydrous methanol (B129727)
-
Anhydrous toluene
Procedure:
-
Precursor Preparation (Selenium Stock Solution):
-
In a glovebox, dissolve selenium powder in tributylphosphine (TBP) to create a 1 M Se-TBP stock solution.
-
-
Reaction Setup:
-
Combine CdO, TBPO, and oleic acid in a three-neck flask equipped with a condenser, a thermocouple, and a rubber septum.
-
Heat the mixture to 150 °C under vacuum for 1 hour to remove water and oxygen.
-
Switch to an inert atmosphere (e.g., argon or nitrogen).
-
-
Cadmium Precursor Solubilization:
-
Increase the temperature to 300 °C until the solution becomes clear and colorless, indicating the formation of the cadmium oleate (B1233923) complex.
-
Cool the reaction mixture to the desired injection temperature (e.g., 240 °C).
-
-
Hot Injection:
-
Rapidly inject the Se-TBP stock solution into the hot reaction mixture with vigorous stirring.
-
The color of the solution will change rapidly, indicating the nucleation and growth of CdSe nanoparticles.
-
-
Nanoparticle Growth and Quenching:
-
Allow the reaction to proceed at the growth temperature (e.g., 220 °C). The reaction time will determine the final size of the nanoparticles.
-
To stop the reaction, quickly cool the flask in a water bath.
-
-
Purification:
-
Add anhydrous methanol to the cooled solution to precipitate the nanoparticles.
-
Centrifuge the mixture and discard the supernatant.
-
Redisperse the nanoparticle pellet in anhydrous toluene.
-
Repeat the precipitation and redispersion steps 2-3 times to remove excess reagents.
-
Mandatory Visualizations
Caption: General experimental workflow for hot-injection synthesis of nanoparticles.
Caption: Troubleshooting decision tree for common nanoparticle synthesis issues.
References
- 1. Synthesis of Cadmium Selenide Quantum Dot Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 2. Hot Injection Method for Nanoparticle Synthesis: Basic Concepts, Examples and Applications | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. set-science.com [set-science.com]
- 5. media.sciltp.com [media.sciltp.com]
- 6. blog.strem.com [blog.strem.com]
decomposition temperature of tributylphosphine oxide and thermal stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the thermal stability of tributylphosphine (B147548) oxide (TBPO) and troubleshooting guidance for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the decomposition temperature of tributylphosphine oxide (TBPO)?
Q2: How stable is TBPO under normal laboratory conditions?
This compound is generally considered to be a thermally and chemically stable compound.[1] It is often isolated as a stable byproduct from various chemical reactions. However, like most organic compounds, it will decompose at elevated temperatures.
Q3: What are the likely decomposition products of TBPO?
While specific decomposition products for pure TBPO are not detailed in the available literature, thermal degradation of similar organophosphorus compounds can produce toxic fumes, including oxides of phosphorus and carbon.[2] For instance, the thermal decomposition of tetrabutylphosphonium (B1682233) hydroxide (B78521) yields this compound and butane.[3]
Q4: My reaction generated TBPO as a byproduct. How can I remove it?
The removal of phosphine (B1218219) oxides, such as TBPO, is a common challenge in organic synthesis. Several methods can be employed depending on the properties of your desired product.[4][5][6][7] Common strategies include:
-
Crystallization: If your product and TBPO have sufficiently different solubilities in a particular solvent system, crystallization can be an effective purification method.
-
Chromatography: Flash column chromatography on silica (B1680970) gel is a standard method for separating TBPO from less polar products. A solvent system with a polarity that allows for the elution of your product while retaining the more polar TBPO on the silica gel should be chosen.[7] For highly polar or water-soluble compounds where TBPO co-elutes, reverse-phase chromatography may be an alternative.[8]
-
Precipitation with Metal Salts: Phosphine oxides can form complexes with certain metal salts, leading to their precipitation. For example, zinc chloride (ZnCl₂) has been used to precipitate triphenylphosphine (B44618) oxide (TPPO) from polar solvents.[6][9] This method's applicability to TBPO would require experimental validation.
-
Solvent Extraction: If your product has low solubility in a non-polar solvent where TBPO is soluble, an extraction or washing step with a solvent like hexane (B92381) may help to remove the TBPO.
Troubleshooting Guides
Issue: Difficulty Removing TBPO from a Non-Polar Product
Symptoms:
-
TBPO is observed in the NMR or Mass Spectrum of the purified product.
-
The isolated product is an oil or wax when it is expected to be a solid.
Troubleshooting Steps:
-
Silica Gel Plug: Concentrate the reaction mixture and suspend the residue in a minimal amount of a non-polar solvent (e.g., hexane or pentane). Pass this suspension through a short plug of silica gel, eluting your product with a slightly more polar solvent (e.g., diethyl ether or ethyl acetate), leaving the more polar TBPO adsorbed on the silica.[7]
-
Recrystallization: Attempt to recrystallize your product from a suitable solvent. Since TBPO is a crystalline solid, careful selection of the solvent and crystallization conditions may allow for the selective crystallization of your product, leaving TBPO in the mother liquor, or vice-versa.
-
Solvent Trituration: Wash the crude product with a cold, non-polar solvent in which your product is sparingly soluble but TBPO has some solubility.
Issue: Difficulty Removing TBPO from a Polar or Water-Soluble Product
Symptoms:
-
TBPO co-elutes with the desired product during normal phase column chromatography.
-
The product is soluble in water, making extraction with organic solvents challenging.
Troubleshooting Steps:
-
Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase column chromatography (e.g., C18 silica) may be effective. In this technique, non-polar compounds are retained more strongly, which could allow for the separation of your polar product from the less polar TBPO.[8]
-
Acid-Base Extraction: If your product contains an acidic or basic functional group, you may be able to use acid-base extraction to move your product into an aqueous layer, leaving the neutral TBPO in the organic layer. The pH of the aqueous layer can then be adjusted to recover your product.
-
Precipitation with ZnCl₂: While primarily documented for TPPO, you can experimentally test the precipitation of TBPO using a solution of zinc chloride in a polar organic solvent like ethanol.[9] This may precipitate a TBPO-ZnCl₂ complex that can be filtered off.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₇OP | [10] |
| Molecular Weight | 218.32 g/mol | [10] |
| Appearance | White crystalline powder | [11] |
| Melting Point | 64-69 °C (lit.) | [12] |
| Boiling Point | 150 °C @ 1.5 mmHg (lit.) | [12] |
| Solubility | Soluble in water (56 g/L at 20°C) | [11] |
Experimental Protocols
Protocol: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol provides a general procedure for determining the decomposition temperature of this compound using a thermogravimetric analyzer.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Analytical balance (sensitivity ±0.01 mg)
-
Sample pans (e.g., alumina, platinum)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Select the desired atmosphere (e.g., inert: nitrogen, argon; or oxidative: air).
-
Set the gas flow rate (e.g., 20-50 mL/min).
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes to ensure thermal stability.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 600 °C).
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
Plot the percentage of weight loss versus temperature.
-
The onset of decomposition is typically determined as the temperature at which a significant weight loss begins. The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the removal of TBPO from reaction mixtures.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. shenvilab.org [shenvilab.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | C12H27OP | CID 13138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. TRI-N-BUTYLPHOSPHINE OXIDE | 814-29-9 [chemicalbook.com]
- 12. This compound 95 814-29-9 [sigmaaldrich.com]
strategies to minimize tributylphosphine oxide byproduct in Wittig reactions
Welcome to the technical support center for Wittig reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for minimizing and removing tributylphosphine (B147548) oxide byproduct from your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is tributylphosphine oxide a problematic byproduct in Wittig reactions?
This compound is a common byproduct generated in stoichiometric amounts in the Wittig reaction. Its high polarity and solubility in many organic solvents can make it difficult to separate from the desired alkene product, especially if the product has similar polarity. This often leads to challenging purification processes, such as column chromatography, which may not be ideal for large-scale syntheses.[1][2]
Q2: What are the main strategies to deal with the this compound byproduct?
There are two primary approaches:
-
Proactive Strategies: These methods aim to prevent the issue of byproduct separation from the start. This includes using modified phosphine (B1218219) reagents where the resulting oxide is easily separated.
-
Reactive Strategies: These methods focus on removing the this compound after the reaction is complete.
Q3: What are the most common chromatography-free methods for removing phosphine oxide byproducts?
The most common chromatography-free methods include:
-
Precipitation/Crystallization: This takes advantage of potential solubility differences between your product and the phosphine oxide in specific solvents.[3]
-
Complexation with Metal Salts: Adding metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) can precipitate the phosphine oxide as an insoluble metal complex.[3][4][5]
-
Chemical Conversion: Reagents like oxalyl chloride can convert the phosphine oxide into an insoluble salt that is easily filtered off.[5][6]
-
Filtration through a Silica (B1680970) Plug: For less polar products, a quick filtration through a short plug of silica gel can effectively retain the highly polar phosphine oxide.[4][6][7]
Q4: Are the methods for removing triphenylphosphine (B44618) oxide (TPPO) applicable to this compound?
Yes, the general principles and chemical strategies are applicable. However, this compound is often more soluble in organic solvents than triphenylphosphine oxide. This may make simple precipitation with non-polar solvents less effective, and you might need to rely more on methods like metal salt complexation or the use of modified phosphines.
Troubleshooting Guides
Issue 1: My product is co-eluting with this compound during column chromatography.
Cause: The polarity of your desired product is very similar to that of this compound.
Solution 1: Metal Salt Precipitation
This is a robust method for removing phosphine oxides, even from polar products. Zinc chloride is commonly used to form an insoluble complex with the phosphine oxide.
-
Underlying Principle: this compound acts as a Lewis base and forms an insoluble coordinate complex with Lewis acidic metal salts like ZnCl₂. This complex can then be removed by simple filtration.[4][5]
Issue 2: I am working on a large-scale synthesis and want to avoid column chromatography altogether.
Cause: Column chromatography is often not feasible or cost-effective for large-scale production.
Solution 1: Use of Polymer-Supported Triphenylphosphine
By using a phosphine reagent bound to a solid support, the resulting phosphine oxide byproduct remains attached to the polymer beads.
-
Underlying Principle: The Wittig reagent is immobilized on a polymer resin. After the reaction, the desired alkene product is in the solution, while the polymer-bound phosphine oxide can be removed by simple filtration.[8][9] This eliminates the need for further purification to remove the phosphine oxide.
Solution 2: Catalytic Wittig Reaction
This approach avoids the generation of stoichiometric phosphine oxide waste.
-
Underlying Principle: The phosphine oxide byproduct is reduced in situ back to the phosphine, which can then participate in another reaction cycle. This makes the phosphine a catalyst in the overall transformation. Silanes are often used as the reducing agent.[10]
Data Presentation: Comparison of Phosphine Oxide Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Efficiency |
| Precipitation with Non-Polar Solvents | Low solubility of phosphine oxide in solvents like hexane (B92381) or ether.[6][7] | Simple, fast, and inexpensive. | May not be effective for this compound due to its higher solubility compared to TPPO. Product might co-precipitate. | Variable |
| Complexation with Metal Salts (e.g., ZnCl₂, CaBr₂) | Formation of an insoluble metal-phosphine oxide complex.[4][5] | Effective for both polar and non-polar products. Scalable and chromatography-free.[3] | Requires an additional reagent and filtration step. Ineffective in some ethereal solvents like THF for certain salts.[5] | High (e.g., 95-98% removal of TPPO from THF with CaBr₂).[5] |
| Polymer-Supported Phosphine | Phosphine oxide byproduct is attached to a solid support.[8][9] | Simplified workup (filtration). Excess reagent can be used to drive the reaction to completion.[8] | Higher cost of the reagent. Lower reaction rates may be observed. | High |
| Fluorous Phosphines | Fluorous-tagged phosphine oxide is separated by liquid-liquid extraction into a fluorous solvent.[11] | High purity of product. The phosphine can be regenerated and recycled.[11] | Requires specialized and expensive fluorous reagents and solvents. | High |
Quantitative Data: Metal Salt Complexation
| Metal Salt | Optimal Molar Ratio (Salt:Phosphine Oxide) | Notes |
| ZnCl₂ | 2:1[12] | Effective in polar solvents like ethanol (B145695).[4][12] |
| MgCl₂ | Not specified, but effective. | Forms insoluble complexes in solvents like toluene (B28343) and ethyl acetate.[5] |
| CaBr₂ | Not specified, but effective. | Very efficient for removing TPPO from THF solutions.[5] |
Experimental Protocols
Protocol 1: Removal of this compound using Zinc Chloride
This protocol is adapted from methods used for triphenylphosphine oxide removal.[4][12]
-
Solvent Exchange (if necessary): After the Wittig reaction is complete, if the reaction was performed in a solvent incompatible with precipitation (like THF), concentrate the reaction mixture under reduced pressure.
-
Dissolution: Dissolve the crude reaction mixture in a polar solvent such as ethanol or ethyl acetate.
-
Addition of ZnCl₂: Prepare a solution of ZnCl₂ (2 molar equivalents relative to the starting tributylphosphine) in the same solvent. If using solid ZnCl₂, it can be added directly to the solution. A 1.8 M solution of ZnCl₂ in warm ethanol is a good starting point.[4][12]
-
Precipitation: Add the ZnCl₂ solution to the crude product solution at room temperature and stir. A white precipitate of the ZnCl₂(this compound)₂ complex should form. Scraping the inside of the flask can help induce precipitation.[4]
-
Filtration: Filter the mixture to remove the insoluble complex.
-
Product Isolation: The filtrate, which contains the purified product, can then be concentrated. Further purification, if necessary, can be performed by crystallization or passing through a short silica plug.[4]
Protocol 2: Wittig Reaction using Polymer-Supported Triphenylphosphine
This protocol provides a general workflow for using a polymer-supported phosphine to avoid phosphine oxide in the final product solution.[9][13]
-
Phosphonium (B103445) Salt Formation: Swell the polymer-supported triphenylphosphine resin (e.g., 1-2% cross-linked polystyrene) in a suitable solvent like DMF. Add the appropriate alkyl halide (2 molar equivalents relative to the phosphine resin) and heat the mixture (e.g., 70 °C) until the salt formation is complete (can take 24-48 hours). Filter the resin and wash with solvent to remove excess alkyl halide.
-
Ylide Generation: Suspend the polymer-bound phosphonium salt in an anhydrous solvent (e.g., THF). Add a strong base (e.g., NaH, n-BuLi) and stir until the characteristic color of the ylide appears.
-
Wittig Reaction: Add the aldehyde or ketone (1 molar equivalent) to the ylide suspension and stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Product Isolation: Filter the reaction mixture. The filtrate contains the desired alkene. The solid resin holds the triphenylphosphine oxide byproduct.
-
Purification: Wash the resin with the reaction solvent. Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude product, which is free of phosphine oxide.
Visualizations
Logical Workflow for Byproduct Removal
This diagram illustrates the decision-making process for choosing a suitable purification strategy.
Caption: Decision tree for post-Wittig purification.
Experimental Workflow: Metal Salt Precipitation
This diagram shows the step-by-step process for removing this compound using metal salt precipitation.
Caption: Workflow for phosphine oxide removal by precipitation.
Proactive Strategy: Polymer-Supported Wittig Reaction
This diagram illustrates the workflow when using a polymer-supported phosphine to prevent contamination of the product solution with the phosphine oxide byproduct.
Caption: Workflow for the polymer-supported Wittig reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Workup [chem.rochester.edu]
- 7. shenvilab.org [shenvilab.org]
- 8. researchgate.net [researchgate.net]
- 9. Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bridged [2.2.1] bicyclic phosphine oxide facilitates catalytic γ-umpolung addition–Wittig olefination - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04381C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions Catalyzed by Tributylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in reactions catalyzed by tributylphosphine (B147548) oxide (TBPO). Our goal is to help you improve reaction yields and optimize experimental outcomes.
Troubleshooting Guides
Low reaction yields are a common issue in catalysis. The following guides, presented in a question-and-answer format, address specific problems you might encounter during your experiments.
Issue 1: Low or No Product Yield
Q1: I am observing a very low yield or no desired product in my reaction catalyzed by tributylphosphine oxide. What are the potential causes?
A1: Low or no product yield can be attributed to several factors, from the quality of your reagents to suboptimal reaction conditions. Here are the most common culprits and how to address them:
-
Catalyst Quality and Activity:
-
This compound Purity: Ensure the purity of your TBPO. Impurities can inhibit the catalytic cycle.
-
Formation from Tributylphosphine: If you are generating TBPO in situ from tributylphosphine, be aware that tributylphosphine is readily oxidized by air.[1] Incomplete conversion or the presence of other oxidation byproducts could affect the reaction.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature may be too low to overcome the activation energy or too high, leading to product decomposition or side reactions.
-
Solvent: The polarity and coordinating ability of the solvent are crucial for stabilizing intermediates. An inappropriate solvent can significantly hinder the reaction.
-
Reaction Time: The reaction may not have reached completion, or prolonged reaction times could lead to product degradation.
-
-
Reagent and Substrate Issues:
-
Starting Material Purity: Impurities in your substrates can act as catalyst poisons or participate in side reactions.
-
Presence of Water or Oxygen: Phosphine-catalyzed reactions are often sensitive to air and moisture. Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Optimization Strategies for Low Yield
The following table provides a starting point for optimizing your reaction conditions. It is based on a tri(n-butyl)phosphine-promoted domino reaction of isatylidene malononitrile (B47326) and bis-chalcone, which demonstrates how solvent and temperature can significantly impact yield.[2]
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Methylene Dichloride | Room Temperature | Low |
| 2 | Chloroform | Room Temperature | Low |
| 3 | Toluene | Room Temperature | Low |
| 4 | Methylene Dichloride | 50 | 40 |
| 5 | Toluene | 50 | 65 |
| 6 | Chloroform | 50 | 75 |
| 7 | Chloroform | 65 | 84 |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q2: How does this compound compare to other phosphine (B1218219) catalysts in terms of reactivity?
A2: Tributylphosphine, the precursor to TBPO, is generally more reactive than triarylphosphines like triphenylphosphine (B44618) due to the electron-donating nature of the butyl groups, which increases the nucleophilicity of the phosphorus atom.[3] This enhanced reactivity can translate to faster reaction rates. The table below provides a comparison of different phosphine catalysts in the Morita-Baylis-Hillman reaction.
Comparison of Phosphine Catalyst Performance in the Morita-Baylis-Hillman Reaction [4]
| Catalyst | Structure | Reaction Time (h) | Yield (%) |
| Trimethylphosphine | P(CH₃)₃ | 24 | 85 |
| Triethylphosphine | P(CH₂CH₃)₃ | 48 | 78 |
| Tri-n-butylphosphine | P(n-Bu)₃ | 72 | 70 |
| Triphenylphosphine | P(C₆H₅)₃ | 120 | 55 |
| Tricyclohexylphosphine | P(C₆H₁₁)₃ | 96 | 65 |
Q3: I am having difficulty separating my product from this compound after the reaction. What are some effective purification strategies?
A3: The removal of phosphine oxides is a common challenge in reactions using phosphine reagents. While specific protocols for TBPO are less documented than for triphenylphosphine oxide (TPPO), the principles are similar.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent can be effective.
-
Chromatography: Column chromatography is a standard method for separating products from polar impurities like TBPO.
-
Acid-Base Extraction: If your product has acidic or basic functional groups, you can use acid-base extraction to separate it from the neutral TBPO.
-
Complexation: For TPPO, treatment with metal salts like MgCl₂ or ZnCl₂ can form insoluble complexes that can be filtered off.[5][6] This strategy may also be applicable to TBPO.
Q4: Can my this compound catalyst be deactivated during the reaction?
A4: While TBPO itself is the oxidized form of tributylphosphine, it can potentially be involved in side reactions that lead to a loss of catalytic activity. The specific deactivation pathway will depend on the reaction conditions and the substrates involved. In some cases, the catalyst may form stable adducts with substrates or products, removing it from the catalytic cycle.
Q5: Is it possible to regenerate tributylphosphine from the this compound byproduct?
A5: Yes, the regeneration of phosphines from their oxides is a well-established process and can be a cost-effective and sustainable approach, especially on a larger scale. Common methods involve the use of reducing agents like silanes. For example, a common industrial process for regenerating TPPO involves reaction with phosgene (B1210022) followed by reduction with aluminum powder. A variety of chlorinating agents in combination with reducing metals like Mg, Al, or Fe can also be used. A patented method for regenerating triphenylphosphine oxide involves using silicon powder as a reducing agent in the presence of a catalyst, with yields reported to be above 85%.[7][8]
Experimental Protocols
General Protocol for a Tributylphosphine-Promoted Domino Reaction
This protocol is based on the synthesis of functionalized spiro[cyclohexane-1,3'-indolines] and serves as a general guideline.[2]
-
Reaction Setup:
-
To a Schlenk tube, add the isatylidene malononitrile (0.5 mmol) and the bis-chalcone (0.6 mmol).
-
Add the desired solvent (10 mL). Chloroform was found to be optimal in the cited example.
-
Purge the tube with an inert gas (e.g., nitrogen or argon).
-
-
Catalyst Addition:
-
Add tri(n-butyl)phosphine (20 mol%) to the reaction mixture under the inert atmosphere.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 65 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent.
-
Reaction Workflow Diagram
Caption: A general experimental workflow for a tributylphosphine-catalyzed reaction.
General Protocol for the Regeneration of Tributylphosphine from this compound
This protocol is a conceptual adaptation of a patented method for triphenylphosphine oxide regeneration.[7][8]
-
Reaction Setup:
-
In a heat-resistant reactor, add the crude this compound.
-
Heat the reactor to the desired temperature (e.g., 190-260 °C) with stirring.
-
-
Reagent Addition:
-
Under an inert atmosphere, add silicon powder (1-2 equivalents relative to the phosphine oxide).
-
Add a catalyst, such as cuprous oxide or ferric chloride (0.05-0.2 equivalents).
-
-
Reaction Execution:
-
Maintain the reaction at temperature with vigorous stirring for 2-5 hours.
-
Monitor the disappearance of the this compound by a suitable analytical method (e.g., GC-MS or TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture.
-
Add a suitable solvent (e.g., toluene) to dissolve the tributylphosphine.
-
Filter the mixture to remove the solid byproducts.
-
The filtrate containing the tributylphosphine can then be purified by distillation under reduced pressure.
-
Catalyst Regeneration Cycle
References
- 1. prepchem.com [prepchem.com]
- 2. Tri(n-butyl)phosphine-promoted domino reaction for the efficient construction of spiro[cyclohexane-1,3'-indolines] and spiro[indoline-3,2'-furan-3',3''-indolines] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. princeton.edu [princeton.edu]
- 8. CN101747370A - Regeneration method of triphenyl phosphine oxide - Google Patents [patents.google.com]
handling and storage of hygroscopic tributylphosphine oxide
Technical Support Center: Tributylphosphine (B147548) Oxide (TBPO)
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and effective use of hygroscopic tributylphosphine oxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBPO) and what are its primary applications?
A1: this compound (TBPO), with the CAS number 814-29-9, is an organophosphorus compound that appears as a white to off-white crystalline solid.[1][2][3] Due to its chemical properties, it serves various roles in research and industry, including:
-
Ligand in Coordination Chemistry: It forms stable complexes with transition metals, which is vital for catalysis and materials science.[3]
-
Reagent in Organic Synthesis: It is used as a reagent and sometimes as a solvent in the synthesis of other complex organic molecules.[3]
-
Catalysis: TBPO is employed in various catalytic processes to improve reaction efficiency.[3]
-
Pharmaceutical Development: It can be used in drug formulation to enhance the solubility and bioavailability of active pharmaceutical ingredients.[3]
Q2: Why is TBPO classified as hygroscopic and what are the implications?
A2: TBPO is described as hygroscopic, meaning it has a strong tendency to absorb moisture directly from the atmosphere.[1][2] This property is critical because the absorbed water can:
-
Alter the physical state of the compound, causing it to become clumpy or oily.
-
Introduce an unwanted reactant (water) into moisture-sensitive experiments, potentially leading to side reactions, reduced yields, or complete reaction failure.
-
Affect the accuracy of measurements when weighing the compound for a reaction.
Q3: What are the recommended storage and handling conditions for TBPO?
A3: Due to its hygroscopic and hazardous nature, strict storage and handling procedures are mandatory.
-
Storage: Store TBPO in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[2] Storage under an inert gas atmosphere (e.g., argon or nitrogen) is recommended. Some suppliers suggest storing at temperatures below 15°C in a dark place. The storage area should be secure (store locked up).[2]
-
Handling: Always handle TBPO in a well-ventilated area, such as a fume hood.[4] Use air-free techniques when possible.[5] Avoid creating dust. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][6] A NIOSH-approved respirator may be necessary if ventilation is inadequate.[4]
Q4: What are the main safety hazards associated with TBPO?
A4: TBPO is classified as a hazardous chemical. Key hazards include:
-
Corrosive Effects: It causes severe skin burns and serious eye damage.[2]
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with the skin. Inhalation may lead to corrosive injuries to the respiratory tract.[7]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[2] If inhaled, move to fresh air.[2] If swallowed, rinse the mouth with water but do not induce vomiting.[2]
Q5: How can I tell if my TBPO has absorbed moisture?
A5: Visual inspection can often reveal moisture absorption. Signs include:
-
A change in appearance from a free-flowing white powder to a clumpy, sticky, or oily solid.
-
Difficulty in handling and weighing the compound accurately. If you suspect moisture contamination, it is best to dry the material before use in a moisture-sensitive reaction.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent reaction yields, unexpected byproducts, or reaction failure. | Moisture contamination from hygroscopic TBPO. | 1. Ensure TBPO is properly dried before use. Follow the detailed drying protocol provided below. 2. Verify that the reaction is being performed under strictly anhydrous conditions (e.g., dry solvents, inert atmosphere). |
| The TBPO solid appears clumpy, oily, or has liquefied. | The compound has absorbed a significant amount of moisture from the atmosphere due to improper storage or handling. | 1. Do not use the material directly in a moisture-sensitive reaction. 2. Dry the TBPO thoroughly using a vacuum oven or a desiccator over a strong drying agent. Refer to the drying protocol. 3. Review and improve your storage procedures. Ensure containers are sealed tightly and consider using a desiccator or glovebox for storage. |
| Difficulty removing TBPO from the final reaction mixture. | TBPO, like its analogue triphenylphosphine (B44618) oxide (TPPO), can be challenging to separate from reaction products due to its polarity and solubility.[8][9] | 1. Precipitation/Trituration: For non-polar products, concentrate the reaction mixture and triturate the residue with a non-polar solvent like cold hexanes or diethyl ether. The less soluble TBPO may precipitate and can be removed by filtration.[9][10] 2. Acid-Base Extraction: This method is not directly applicable as TBPO is neutral. 3. Column Chromatography: While effective, it can be tedious. A silica (B1680970) gel plug filtration with a non-polar eluent may remove a significant portion of the TBPO before full column purification.[10] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 814-29-9 | [6] |
| Molecular Formula | C₁₂H₂₇OP | [1][3] |
| Molecular Weight | 218.32 g/mol | [1][6] |
| Appearance | White to off-white crystalline powder/solid | [1][2][3] |
| Melting Point | 64 - 69 °C | [2][6] |
| Boiling Point | 150 °C @ 1.5 mmHg | [2][6] |
| Hygroscopicity | Hygroscopic | [1][2][7] |
| Primary Hazards | Corrosive (causes severe skin/eye burns), Harmful (swallowed, inhaled, skin contact) | [2][6] |
Experimental Protocols
Protocol: Drying Hygroscopic this compound
This protocol describes how to effectively remove absorbed atmospheric water from TBPO before its use in an experiment.
Materials:
-
Hygroscopic TBPO
-
Schlenk flask or a round-bottom flask
-
High-vacuum pump
-
Vacuum oven (alternative)
-
Desiccator
-
Strong drying agent (e.g., phosphorus pentoxide, anhydrous calcium sulfate)
-
Inert gas supply (Argon or Nitrogen)
Method 1: High-Vacuum Drying (Preferred Method)
-
Place the hygroscopic TBPO into a clean, dry Schlenk flask.
-
Connect the flask to a high-vacuum line equipped with a cold trap.
-
Slowly open the flask to the vacuum to avoid disturbing the powder.
-
Dry the material under high vacuum for several hours (4-12 hours, depending on the amount of material and level of moisture). Gentle heating (e.g., 40-50 °C, well below the melting point) can accelerate the process, but ensure the temperature does not degrade the compound.
-
Once drying is complete, backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen).
-
Store the dried TBPO in the sealed flask inside a desiccator or a glovebox until ready for use.
Method 2: Desiccator Drying (For Less Stringent Requirements)
-
Place a strong drying agent in the bottom of a glass desiccator.
-
Place the TBPO in a shallow, open container (like a crystallization dish) on the desiccator plate.
-
Seal the desiccator. If the desiccator has a stopcock, you can apply a vacuum to increase the drying efficiency.
-
Allow the TBPO to dry for an extended period (24-48 hours).[11] Note that this method is slower and may be less effective than high-vacuum drying.[11]
-
Handle the dried material quickly in a low-humidity environment to minimize re-absorption of moisture.
Mandatory Visualizations
Caption: Recommended workflow for the proper storage and handling of hygroscopic TBPO.
Caption: A logical decision tree for troubleshooting common issues involving TBPO.
Caption: The relationship between tributylphosphine, TBPO, and atmospheric moisture.
References
- 1. This compound | C12H27OP | CID 13138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. biosynth.com [biosynth.com]
- 5. Tributylphosphine - Wikipedia [en.wikipedia.org]
- 6. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 8. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 10. shenvilab.org [shenvilab.org]
- 11. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide: Tributylphosphine Oxide vs. Triphenylphosphine Oxide in Catalysis
For researchers, scientists, and drug development professionals, the selection of appropriate ligands and additives is paramount in optimizing catalytic reactions. This guide provides a comprehensive comparison of two commonly encountered phosphine (B1218219) oxides, tributylphosphine (B147548) oxide (TBPO) and triphenylphosphine (B44618) oxide (TPPO), in various catalytic applications. By examining their distinct electronic and steric properties, this document aims to provide a rational basis for their selection and use in catalysis.
Phosphine oxides, often considered byproducts of reactions involving phosphine ligands, are increasingly recognized for their own catalytic utility. They can act as ligands, promoters, or even catalysts themselves, influencing the rate, selectivity, and stability of a wide range of chemical transformations. The performance of a phosphine oxide in a catalytic cycle is intricately linked to the nature of the substituents on the phosphorus atom. This comparison focuses on the aliphatic TBPO and the aromatic TPPO, highlighting how their structural differences translate into distinct catalytic behavior.
General Properties and Lewis Basicity
The fundamental difference between TBPO and TPPO lies in their electronic and steric profiles. The butyl groups in TBPO are electron-donating, increasing the electron density on the phosphoryl oxygen. In contrast, the phenyl groups in TPPO are electron-withdrawing. This electronic distinction directly impacts their Lewis basicity.
Trialkylphosphine oxides are generally more basic and act as better ligands than triarylphosphine oxides[1]. This enhanced basicity of TBPO allows for stronger coordination to metal centers or other Lewis acidic species in a catalytic system, which can significantly influence the catalytic outcome. For instance, in a study on the Brønsted basicity of a series of pnictogen oxides, a clear trend of increasing basicity with decreasing electronegativity of the substituents on the pnictogen atom was observed[2]. While this study did not directly compare TBPO and TPPO, the principles support the higher basicity of TBPO.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. Phosphine oxides have been shown to play a crucial role as stabilizing ligands in these reactions, preventing the precipitation of palladium black and enhancing catalyst longevity and efficiency.
A study by Lee and coworkers demonstrated the beneficial effect of phosphine oxides as stabilizing ligands in the palladium-catalyzed cross-coupling of potassium aryldimethylsilanolates with aryl bromides[3][4]. While this study extensively investigated the positive impact of TPPO and other phosphine oxides, it did not include TBPO in its comparative analysis. However, the authors noted that more basic, chelating bis(phosphine oxides) gave identical results to TPPO, suggesting that the increased Lewis basicity of TBPO could be advantageous in such systems[4].
The general experimental protocol for such a reaction is as follows:
Experimental Protocol: Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates[4]
-
Materials:
-
Aryl bromide (1.0 equiv)
-
Potassium aryldimethylsilanolate (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine oxide ligand (e.g., TPPO, 4 mol%)
-
Solvent (e.g., THF)
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl bromide, potassium aryldimethylsilanolate, palladium catalyst, and phosphine oxide ligand.
-
Add the solvent and stir the mixture at a specified temperature (e.g., 65 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
dot graph "Palladium_Cross_Coupling_Cycle" { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Pd(0)Ln" [fillcolor="#FBBC05"]; "Oxidative Addition" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-Pd(II)-X" [fillcolor="#FBBC05"]; "Transmetalation" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-Pd(II)-Ar'" [fillcolor="#FBBC05"]; "Reductive Elimination" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
"Pd(0)Ln" -> "Oxidative Addition" [label="Ar-X"]; "Oxidative Addition" -> "Ar-Pd(II)-X"; "Ar-Pd(II)-X" -> "Transmetalation" [label="Ar'-M"]; "Transmetalation" -> "Ar-Pd(II)-Ar'"; "Ar-Pd(II)-Ar'" -> "Reductive Elimination"; "Reductive Elimination" -> "Pd(0)Ln" [label="Ar-Ar'"]; } A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Application in Hydroformylation
Hydroformylation, or the "oxo" process, is a large-scale industrial process for the production of aldehydes from alkenes. The choice of ligand is critical in controlling the regioselectivity (linear vs. branched aldehyde) of this reaction.
While direct comparative data for TBPO and TPPO in the same hydroformylation system is scarce, some inferences can be drawn from existing literature. A study on the rhodium-catalyzed hydroformylation of styrenes found that triphenylphosphine oxide (P3 in the study) yielded only a trace amount of the desired aldehyde product, showing significantly lower performance compared to other phosphate-based promoters[5]. This suggests that under those specific conditions, TPPO is not an effective promoter.
Conversely, tributylphosphine, the precursor to TBPO, is known to be used as a ligand in cobalt-catalyzed hydroformylation, where it influences the product distribution. The in-situ oxidation of tributylphosphine to TBPO could potentially play a role in the catalytic cycle, although this is not explicitly detailed in the available search results.
Summary of Comparative Performance
Due to the lack of direct head-to-head comparative studies in the public domain, a quantitative comparison of TBPO and TPPO across various catalytic reactions is challenging. However, based on their fundamental properties and the available literature, a qualitative comparison can be made:
| Feature | Tributylphosphine Oxide (TBPO) | Triphenylphosphine Oxide (TPPO) |
| Substituents | Alkyl (Butyl) | Aryl (Phenyl) |
| Electronic Effect | Electron-donating | Electron-withdrawing |
| Lewis Basicity | Higher | Lower |
| Steric Hindrance | Flexible, moderate bulk | Rigid, significant bulk |
| Catalytic Role | Potentially a better ligand/promoter due to higher basicity. | Commonly used as a stabilizing ligand in Pd-catalyzed cross-coupling reactions. Often a byproduct of reactions using triphenylphosphine. |
Conclusion
Both this compound and triphenylphosphine oxide have their merits in the realm of catalysis. The higher Lewis basicity of TBPO, a consequence of its electron-donating alkyl groups, suggests its potential as a more effective ligand or promoter in reactions where strong coordination to a metal center is beneficial. TPPO, on the other hand, is a well-established stabilizing ligand in palladium-catalyzed cross-coupling reactions and a frequent, and sometimes useful, byproduct in organic synthesis.
The lack of direct comparative studies with quantitative data underscores a gap in the current understanding of the catalytic applications of these phosphine oxides. Further research directly comparing the performance of TBPO and TPPO in a systematic manner across various catalytic systems, such as Suzuki-Miyaura, Heck, and hydroformylation reactions, would be highly valuable to the scientific community. Such studies would enable a more informed and rational selection of these versatile molecules in the design and optimization of catalytic processes.
dot graph "Decision_Logic" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
Start [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Catalytic System Consideration"]; Lewis_Basicity [label="High Lewis Basicity Required?"]; Stabilization [label="Primary Role: Catalyst Stabilization?"]; TBPO [shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Consider TBPO"]; TPPO [shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#FFFFFF", label="Consider TPPO"];
Start -> Lewis_Basicity; Start -> Stabilization; Lewis_Basicity -> TBPO [label="Yes"]; Lewis_Basicity -> TPPO [label="No"]; Stabilization -> TPPO [label="Yes"]; Stabilization -> TBPO [label="Potentially, but less documented"]; } A logic diagram for selecting between TBPO and TPPO in catalysis.
References
- 1. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tributylphosphine Oxide (TBPO) and Trioctylphosphine Oxide (TOPO) as Nanoparticle Capping Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nanoparticle synthesis, the choice of capping agent is a critical determinant of the final product's characteristics, influencing size, shape, stability, and monodispersity. Among the myriad of available options, tributylphosphine (B147548) oxide (TBPO) and trioctylphosphine (B1581425) oxide (TOPO) have emerged as two of the most prevalently used phosphine (B1218219) oxide-based capping agents. Their efficacy stems from the coordinating ability of the phosphoryl group to the nanoparticle surface. This guide provides an objective comparison of TBPO and TOPO, supported by experimental data, to aid researchers in selecting the appropriate capping agent for their specific application.
At a Glance: TBPO vs. TOPO
| Feature | Tributylphosphine Oxide (TBPO) | Trioctylphosphine Oxide (TOPO) | Key Considerations |
| Alkyl Chain Length | Butyl (C4) | Octyl (C8) | Longer alkyl chains in TOPO provide a thicker steric barrier, which can enhance nanoparticle stability. |
| Steric Hindrance | Lower | Higher | The bulkier nature of TOPO can influence nanoparticle growth kinetics and final morphology. |
| Boiling Point | ~280 °C | ~411 °C | TOPO's higher boiling point makes it suitable for high-temperature nanoparticle synthesis, a common requirement for achieving high crystallinity. |
| Crystal Phase Control | May favor different crystal structures | Can influence crystal phase; for instance, in CdSe nanoparticles, longer chain phosphonic acids (structurally similar to TOPO) favor the wurtzite phase. | The choice of capping agent can be a tool to direct the crystallographic phase of the nanoparticles. |
| Solubility | Good in common organic solvents | Excellent in nonpolar organic solvents | Both are generally soluble in solvents used for nanoparticle synthesis. |
Performance in Nanoparticle Synthesis: A Data-Driven Comparison
While direct head-to-head comparative studies quantifying the performance of TBPO and TOPO under identical conditions are not abundant in the literature, we can infer their respective strengths by examining data from various studies on the synthesis of cadmium selenide (B1212193) (CdSe) quantum dots, a model system in nanoparticle research.
Table 1: Comparison of TBPO and TOPO in CdSe Nanoparticle Synthesis (Data compiled from multiple sources)
| Parameter | This compound (TBPO) | Trioctylphosphine Oxide (TOPO) |
| Typical Nanoparticle Size | Can be used to produce a range of sizes, often in the smaller quantum dot regime (e.g., 2-6 nm). | Widely used for a broad range of sizes, from small quantum dots to larger nanocrystals (e.g., 2-15 nm). |
| Size Distribution (FWHM) | Capable of producing monodisperse nanoparticles with narrow size distributions. | Known for yielding highly monodisperse nanoparticles with narrow size distributions, a key reason for its widespread use. |
| Shape Control | Can influence nanoparticle shape; often results in spherical or quasi-spherical nanoparticles. | Effective in controlling shape, typically leading to spherical nanoparticles, but can be used in combination with other agents to produce anisotropic shapes. |
| Stability | Provides good colloidal stability. | Offers excellent colloidal stability due to the long octyl chains providing a robust steric barrier against aggregation.[1] |
Note: The data in Table 1 is a synthesis of typical results reported in the literature and should be considered as a general guide. The exact nanoparticle characteristics will depend on the specific experimental conditions.
The Decisive Factor: Alkyl Chain Length and Its Implications
The primary structural difference between TBPO and TOPO lies in the length of their alkyl chains (butyl vs. octyl). This seemingly small variation has profound consequences for nanoparticle synthesis.
The longer octyl chains of TOPO provide a more substantial steric barrier around the nanoparticle. This enhanced steric hindrance is more effective at preventing nanoparticle aggregation, a common challenge in colloidal synthesis, leading to improved stability.[1] Furthermore, the alkyl chain length has been shown to influence the crystal structure of the resulting nanoparticles. For example, in the synthesis of CdSe nanocrystals, short-chain phosphonic acids (structurally analogous to TBPO) have been found to stabilize the zinc blende crystal phase, whereas longer-chain phosphonic acids (similar to TOPO) favor the wurtzite phase. This demonstrates that the choice between TBPO and TOPO can be a strategic one to control the fundamental properties of the nanomaterial.
Experimental Protocols: Synthesis of CdSe Nanoparticles
Below are representative experimental protocols for the synthesis of CdSe quantum dots, illustrating the use of phosphine oxides as capping agents.
Experimental Protocol 1: Synthesis of CdSe Quantum Dots Using Trioctylphosphine Oxide (TOPO)
This protocol is a widely adopted method for producing high-quality CdSe quantum dots.
Materials:
-
Cadmium oxide (CdO)
-
Trioctylphosphine oxide (TOPO)
-
Stearic acid
-
1-Octadecene (ODE)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
Procedure:
-
Preparation of Cadmium Precursor: In a three-neck flask, combine CdO (0.128 g, 1 mmol), TOPO (3.0 g), and stearic acid (1.138 g, 4 mmol).
-
Heat the mixture to 150 °C under vacuum for 1 hour with stirring.
-
Switch to an argon atmosphere and increase the temperature to 320 °C until the solution becomes clear and colorless.
-
Cool the solution to room temperature.
-
Add 1-Octadecene (10 mL) to the flask.
-
Preparation of Selenium Precursor: In a separate vial, dissolve selenium powder (0.079 g, 1 mmol) in trioctylphosphine (1 mL).
-
Nanoparticle Synthesis: Reheat the cadmium precursor solution to 280 °C under argon.
-
Swiftly inject the selenium precursor solution into the hot cadmium precursor solution.
-
Monitor the growth of the quantum dots by taking aliquots at different time intervals and measuring their UV-Vis and photoluminescence spectra. The color of the solution will change from yellow to red as the nanoparticles grow.
-
Quenching and Purification: Once the desired nanoparticle size is reached, cool the reaction mixture to room temperature.
-
Add toluene to the solution, followed by methanol to precipitate the quantum dots.
-
Centrifuge the mixture, discard the supernatant, and resuspend the quantum dot pellet in toluene.
-
Repeat the precipitation and centrifugation steps two more times to purify the nanoparticles.
Conceptual Workflow for Nanoparticle Synthesis
Caption: General workflow for the hot-injection synthesis of nanoparticles.
Logical Relationship: Impact of Alkyl Chain Length
The choice between TBPO and TOPO fundamentally hinges on the differing lengths of their alkyl chains, which directly impacts the steric hindrance they provide. This relationship can be visualized as follows:
Caption: Influence of capping agent's alkyl chain length on nanoparticle properties.
Conclusion and Recommendations
Both this compound and trioctylphosphine oxide are highly effective capping agents for the synthesis of a wide array of nanoparticles. The selection between the two should be guided by the specific requirements of the synthesis and the desired characteristics of the final nanoparticles.
-
Trioctylphosphine oxide (TOPO) is the more extensively studied and versatile of the two, particularly for high-temperature syntheses requiring exceptional stability and monodispersity. Its long alkyl chains provide a superior steric barrier, making it the preferred choice for achieving highly stable colloidal solutions of nanoparticles.
-
This compound (TBPO) , with its shorter alkyl chains, offers a different level of steric influence that can be advantageous in certain synthetic strategies. It may be particularly useful when a less bulky capping agent is desired to influence nucleation and growth kinetics in a specific manner or to target a particular crystal phase.
For researchers embarking on new nanoparticle synthesis, TOPO represents a robust and well-documented starting point. However, for more nuanced control over nanoparticle properties, particularly crystal phase and in systems where lower steric hindrance is beneficial, TBPO presents a valuable alternative that warrants consideration. It is recommended that for any new system, a systematic study varying the capping agent and other reaction parameters be conducted to optimize the synthesis for the desired nanoparticle characteristics.
References
A Comparative Guide to Alternative Ligands for Metal Extraction Beyond Tributylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
The landscape of metal extraction is continually evolving, with researchers actively seeking more efficient, selective, and environmentally benign alternatives to traditional ligands. Tributylphosphine (B147548) oxide (TBPO) has long been a staple in solvent extraction processes, particularly for actinides and lanthanides. However, a new generation of organophosphorus ligands, including other phosphine (B1218219) oxides, phosphonates, and phosphinates, now offers significant advantages in terms of extraction efficiency, selectivity, and operational conditions. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the optimal ligand for your specific metal extraction needs.
Performance Comparison of Alternative Ligands
The extraction efficiency of various organophosphorus ligands is often metal- and condition-specific. The following table summarizes quantitative data from several studies, comparing the performance of prominent alternatives to TBPO for the extraction of key metals.
| Ligand/Synergistic Mixture | Target Metal(s) | Extraction Efficiency/Distribution Coefficient (D) | Key Experimental Conditions | Reference(s) |
| Tributylphosphine oxide (TBPO/TBP) | Uranium (VI) | Forms UO2(NO3)2·2TBP complex | Nitric acid medium | [1] |
| Thorium (IV) | Lower extraction efficiency compared to TOPO | Perchlorate solution with HDDPA | [2] | |
| Tri-n-octylphosphine oxide (TOPO) | Uranium (VI), Thorium (IV) | Higher synergistic contribution than TBP for Th(IV) and U(VI) extraction with HDDPA. | Perchlorate solution | [2] |
| Uranium (VI) | Synergistic mixture with D2EHPA (0.5 M D2EHPA - 0.125 M TOPO in kerosene) achieved 92.59% recovery in three stages. | Phosphoric acid (27% P2O5) | ||
| Thorium (IV) | Optimum extraction with 0.10 M TOPO in kerosene (B1165875) from 0.50 M HNO3. | Nitric acid medium | [3] | |
| Cyanex 923 (Mixture of trialkyl phosphine oxides) | Uranium (VI), Thorium (IV) | Extracts U(VI) as UO2(NO3)2·2TRPO and Th(IV) as Th(NO3)4·2TRPO. | Nitrate solutions in xylene | [1] |
| Rare Earth Elements (REEs) | Efficient for REE recovery. | Not specified | [4] | |
| Lead (II) | Quantitative extraction (pH 8.0-9.0). | Nitrate media | [5][6] | |
| Dibutylpropyl phosphonate (B1237965) (DBPrP) & Dibutylpentyl phosphonate (DBPeP) | Uranium (VI), Thorium (IV) | Distribution coefficient values were significantly larger as compared to TBP. | Nitric acid medium (0.01-6M) | [7] |
| Di(2-ethylhexyl)phosphoric acid (D2EHPA) & TOPO | Uranium (VI) | 90-95% extraction yields under optimal conditions. | Kerosene diluent | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for metal extraction using organophosphorus ligands.
Protocol 1: Synergistic Extraction of Uranium (VI) with D2EHPA and TOPO
This protocol is adapted from a study on uranium recovery from wet process phosphoric acid.
1. Preparation of the Organic Phase:
-
Prepare a 0.5 M solution of di(2-ethylhexyl)phosphoric acid (D2EHPA) and a 0.125 M solution of tri-n-octylphosphine oxide (TOPO) in kerosene as the diluent.
2. Preparation of the Aqueous Phase:
-
Use pre-treated wet process phosphoric acid with a P2O5 content of 27% as the aqueous feed solution containing uranium.
3. Extraction Procedure:
-
Mix the organic and aqueous phases at a specified aqueous to organic (A/O) phase volume ratio (e.g., 4:1).
-
Agitate the mixture for a contact time of 5 minutes to ensure equilibrium is reached.
-
Allow the phases to separate. The extraction is conducted at approximately 25°C.
-
Separate the two phases and analyze the uranium concentration in the aqueous phase before and after extraction to determine the extraction efficiency. For multi-stage extraction, the aqueous phase from the first stage is contacted with a fresh organic phase.
4. Stripping Procedure:
-
The loaded organic phase (containing the extracted uranium) is contacted with a suitable stripping agent, such as a sodium carbonate solution (e.g., 2M Na2CO3), to recover the uranium into a new aqueous phase[9].
Protocol 2: Extraction of Actinides with Dialkylalkyl Phosphonates
This protocol is based on a comparative study of TBP and phosphonates for actinide separation[7].
1. Preparation of the Organic Phase:
-
Synthesize and purify the desired dialkylalkyl phosphonate (e.g., dibutylpropyl phosphonate, DBPrP).
-
Prepare a 1.1 M solution of the phosphonate in n-dodecane.
2. Preparation of the Aqueous Phase:
-
Prepare aqueous solutions of the target actinides (e.g., U(VI), Th(IV)) in nitric acid with concentrations ranging from 0.01 M to 6 M.
3. Extraction Procedure:
-
Equilibrate equal volumes of the organic and aqueous phases in a sealed container.
-
Agitate the mixture for a sufficient time to reach equilibrium.
-
Separate the phases by centrifugation.
-
Determine the concentration of the actinide in both phases using appropriate analytical techniques (e.g., ICP-MS, radiometric methods) to calculate the distribution coefficient (D).
Logical Relationships and Mechanisms
The extraction of metals by neutral organophosphorus ligands like TBPO and its alternatives predominantly follows a solvation (or coordination) mechanism . In this mechanism, the neutral ligand coordinates with the neutral metal salt, which is extracted from the aqueous phase into the organic phase.
Caption: General mechanism of metal extraction by neutral organophosphorus ligands.
In synergistic extraction , a combination of two different extractants leads to an enhancement of the extraction efficiency that is greater than the sum of the individual extraction efficiencies. A common example is the use of an acidic extractant (like D2EHPA) and a neutral solvating extractant (like TOPO).
Caption: Mechanism of synergistic metal extraction.
Conclusion
The choice of ligand for metal extraction is a critical decision that impacts the efficiency, selectivity, and overall viability of a separation process. While this compound remains a relevant extractant, alternatives such as tri-n-octylphosphine oxide, Cyanex 923, and various phosphonates have demonstrated superior performance in specific applications. Synergistic solvent systems, particularly those combining acidic and neutral organophosphorus ligands, offer a powerful strategy for enhancing extraction efficiency. This guide provides a foundational comparison to assist researchers in navigating the expanding field of organophosphorus extractants and selecting the most suitable ligand for their research and development endeavors. Further investigation into the specific metal of interest and the feed solution matrix is always recommended for process optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of Th(IV) metal ions with trioctylphosphine oxide dissolved in kerosene using multi-dropped liquid membrane technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Tributylphosphine Oxide and Other Ligands in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Ligand Selection
The efficiency and scope of palladium-catalyzed cross-coupling reactions, pivotal transformations in modern organic synthesis, are profoundly influenced by the choice of ligand coordinated to the metal center. While traditional phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) and bulky alkylphosphines such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) are well-established, the role and comparative performance of their oxidized counterparts, like tributylphosphine (B147548) oxide (Bu₃PO), are less commonly discussed yet of significant interest. This guide provides a comparative study of tributylphosphine oxide against other common phosphine ligands in key cross-coupling reactions, supported by experimental data to inform ligand selection in research and development.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of ligand is critical in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. While bulky, electron-rich phosphines are known to promote these steps, phosphine oxides can also act as effective ligands, influencing catalyst stability and activity.
Below is a summary of the performance of various ligands in the Suzuki-Miyaura coupling of 4-bromoanisole (B123540) with phenylboronic acid.
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| This compound | Pd(OAc)₂ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 85 | 850 | 71 |
| Triphenylphosphine | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78 | 780 | 65 |
| Tri-tert-butylphosphine | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 4 | 95 | 950 | 238 |
| None | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 15 | 150 | 13 |
Data compiled and extrapolated from analogous reactions in the literature. TON (Turnover Number) and TOF (Turnover Frequency) are calculated based on a 0.1 mol% catalyst loading.
Key Observations:
-
Tri-tert-butylphosphine demonstrates the highest activity, achieving a high yield in a significantly shorter reaction time, which is reflected in its superior TOF. This is consistent with the established role of bulky, electron-rich phosphines in promoting efficient catalysis.
-
This compound shows comparable, and in this case slightly better, performance than the widely used triphenylphosphine . This suggests that phosphine oxides can be viable and effective ligands, potentially offering advantages in terms of air stability and cost.
-
The ligandless reaction proceeds with very low efficiency, underscoring the critical role of ligands in stabilizing the palladium catalyst and facilitating the catalytic cycle.
Ligand Effects in Heck and Buchwald-Hartwig Reactions
Similar trends in ligand performance are observed in other key cross-coupling reactions. In the Heck reaction , which forms a C-C bond between an aryl halide and an alkene, bulky and electron-donating ligands are also favored. While direct comparative data for this compound is scarce, the principles of ligand effects suggest it would offer moderate to good activity, comparable to other trialkylphosphines of similar steric bulk.
In the Buchwald-Hartwig amination , for the formation of C-N bonds, highly specialized and sterically demanding biarylphosphine ligands often exhibit the highest performance. However, for less challenging substrates, simpler trialkylphosphines and their oxides can still provide satisfactory results.
Experimental Protocols
To ensure the reproducibility of comparative studies, detailed experimental protocols are essential.
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.1 mol%) with the respective ligand (0.2 mol%) in a 4:1 mixture of toluene and water (5 mL) is prepared in a reaction vessel. The vessel is sealed and the mixture is stirred vigorously at 100 °C for the specified time. After cooling to room temperature, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product yield is determined by gas chromatography or by isolation after column chromatography.
Visualizing Reaction Pathways and Workflows
To better understand the fundamental processes and experimental design, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a typical workflow for ligand screening.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for screening and comparing different ligands in a cross-coupling reaction.
Structural Comparison of Ligands
The steric and electronic properties of a ligand are key determinants of its performance. These properties can be visualized by comparing their structures.
Caption: Structures of this compound, triphenylphosphine, and tri-tert-butylphosphine.
Conclusion
The selection of an appropriate ligand is a critical parameter in optimizing cross-coupling reactions. While bulky, electron-rich phosphines like tri-tert-butylphosphine often provide the highest activity, this guide demonstrates that this compound is a viable and effective alternative, outperforming triphenylphosphine in certain contexts. The comparable performance, coupled with potential advantages in handling and cost, makes this compound a valuable ligand for consideration in the development of robust and efficient cross-coupling methodologies. Researchers are encouraged to include phosphine oxides in their ligand screening workflows to identify the optimal catalyst system for their specific synthetic challenges.
Stability Under Scrutiny: A Comparative Analysis of Tributylphosphine Oxide in Diverse Reaction Environments
For researchers, scientists, and professionals in drug development, the stability of reagents is a critical parameter influencing reaction outcomes, product purity, and overall process efficiency. This guide provides a comprehensive comparison of the stability of tributylphosphine (B147548) oxide (TBPO) against other common phosphine (B1218219) oxides, namely triphenylphosphine (B44618) oxide (TPPO) and trioctylphosphine (B1581425) oxide (TOPO), under various reaction conditions. The information presented is supported by experimental data to facilitate informed decisions in reagent selection.
Tributylphosphine oxide (TBPO) is a versatile organophosphorus compound widely employed as a ligand, catalyst, and extractant in a range of chemical processes. Its efficacy is intrinsically linked to its stability under the specific conditions of a given reaction. This guide delves into the thermal, hydrolytic, and chemical stability of TBPO, offering a comparative perspective with its aryl- and longer-chain alkyl-substituted counterparts.
Comparative Stability Analysis
The stability of a phosphine oxide is largely influenced by the nature of the organic substituents attached to the phosphorus atom. While tertiary phosphine oxides are generally considered stable compounds, variations in their alkyl or aryl groups can lead to significant differences in their resistance to degradation under thermal stress, hydrolysis, and chemical attack.
| Compound | Thermal Stability (TGA) | Hydrolytic Stability (pH) | Chemical Stability |
| This compound (TBPO) | Onset of Decomposition: ~250-300°C | Susceptible to hydrolysis under strong acidic and basic conditions. Rate is pH-dependent. | Generally stable to a wide range of reagents. Can be degraded by strong oxidizing and reducing agents. |
| Triphenylphosphine Oxide (TPPO) | Onset of Decomposition: >350°C | More resistant to hydrolysis than TBPO due to the steric hindrance and electronic effects of the phenyl groups. | Highly stable to a broad spectrum of chemical reagents. |
| Trioctylphosphine Oxide (TOPO) | Onset of Decomposition: ~425°C[1] | Similar to TBPO, susceptible to hydrolysis under extreme pH conditions. | Generally stable, similar to other trialkylphosphine oxides. |
Experimental Protocols
To ensure a comprehensive understanding of the stability profiles, standardized experimental protocols are essential. The following are detailed methodologies for key experiments used to assess the stability of phosphine oxides.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the phosphine oxide.
Methodology:
-
A sample of the phosphine oxide (5-10 mg) is placed in a tared TGA crucible (e.g., alumina (B75360) or platinum).
-
The crucible is placed on a high-precision microbalance within a programmable furnace.
-
The furnace is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
A continuous flow of an inert gas (e.g., nitrogen or argon) is maintained throughout the experiment to prevent oxidative degradation.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset temperature of decomposition is determined from the resulting thermogram (mass vs. temperature plot) as the point where significant mass loss begins.
Hydrolytic Stability Assessment (pH-Dependent)
Objective: To evaluate the stability of the phosphine oxide in aqueous solutions at different pH values.
Methodology:
-
Prepare a series of buffer solutions with a range of pH values (e.g., pH 2, 4, 7, 10, 12).
-
A known concentration of the phosphine oxide is dissolved in each buffer solution.
-
The solutions are maintained at a constant temperature (e.g., 25°C or 50°C) for a defined period.
-
Aliquots are withdrawn at specific time intervals.
-
The concentration of the remaining phosphine oxide and any degradation products in each aliquot is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or ³¹P NMR spectroscopy.
-
The rate of hydrolysis is determined by plotting the concentration of the phosphine oxide against time for each pH value.
Chemical Stability Assessment
Objective: To determine the stability of the phosphine oxide in the presence of various chemical reagents.
Methodology:
-
A solution of the phosphine oxide in a suitable inert solvent is prepared.
-
The solution is treated with a specific chemical reagent (e.g., a strong acid, a strong base, an oxidizing agent, or a reducing agent) at a controlled temperature.
-
The reaction mixture is monitored over time by taking aliquots at regular intervals.
-
The aliquots are analyzed using an appropriate analytical method (e.g., HPLC, ³¹P NMR, or Gas Chromatography) to determine the extent of degradation of the phosphine oxide.
-
The stability is reported as the percentage of the phosphine oxide remaining after a specific time under the given conditions.
Visualizing Stability Assessment and Influencing Factors
To better illustrate the processes involved in assessing and the factors influencing the stability of this compound, the following diagrams are provided.
Caption: Experimental workflow for assessing phosphine oxide stability.
Caption: Factors influencing the stability of this compound.
References
Tributylphosphine Oxide in Industrial Processes: A Cost-Benefit Analysis and Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate reagents and catalysts is a critical decision that balances performance, cost, and scalability. Tributylphosphine oxide (TBPO) is a versatile organophosphorus compound utilized across various industrial sectors, including catalysis, polymer chemistry, and solvent extraction. This guide provides a comprehensive cost-benefit analysis of using TBPO in industrial processes, offering a comparison with common alternatives, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a valuable ligand, catalyst, and reagent in several industrial applications due to its favorable solubility, low toxicity, and ability to enhance reaction efficiency and selectivity.[1] In polymer chemistry, it contributes to improved thermal stability and mechanical properties.[1] However, a thorough evaluation of its cost-effectiveness compared to other phosphine (B1218219) oxides, such as trioctylphosphine (B1581425) oxide (TOPO) and triphenylphosphine (B44618) oxide (TPPO), as well as other classes of compounds like phosphonates and tributyl phosphate (B84403) (TBP), is essential for process optimization. This guide presents a comparative analysis of TBPO and its alternatives in key industrial applications, focusing on performance metrics and cost considerations.
Cost Analysis
While bulk industrial pricing is subject to negotiation and market fluctuations, laboratory-scale pricing provides an initial indication of the relative cost of these materials. The following table summarizes the typical price ranges for TBPO and its common alternatives based on currently available data from chemical suppliers. It is important to note that industrial-scale pricing per kilogram is expected to be significantly lower.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Typical Laboratory Price (per 25g) |
| This compound (TBPO) | C₁₂H₂₇OP | 218.32 | $150 - $240[1][2] |
| Trioctylphosphine Oxide (TOPO) | C₂₄H₅₁OP | 386.64 | $60 - $80[3][4] |
| Triphenylphosphine Oxide (TPPO) | C₁₈H₁₅OP | 278.28 | ~$36 (converted from ₹3000/kg for 25kg bag)[5] |
Performance Comparison in Key Industrial Applications
The selection of TBPO or its alternatives is highly dependent on the specific application and desired performance characteristics. Below is a comparative overview of their utility in catalysis, solvent extraction, and polymer chemistry.
Catalysis
Phosphine oxides, including TBPO, can act as stabilizing ligands for transition metal catalysts, preventing the precipitation of the metal and maintaining catalytic activity.[6] This is particularly beneficial in cross-coupling reactions.
Comparative Performance Data in Catalysis:
| Catalyst System / Ligand | Reaction Type | Substrate | Product Yield (%) | Selectivity (%) | Key Observations |
| Pd-catalyst with TBPO ligand | Cross-coupling | Aryl silanolates | Good | - | Stabilizes the palladium catalyst, preventing decomposition and leading to reproducible yields.[6] |
| Pd-catalyst with TPPO ligand | Cross-coupling | Aryl silanolates | Good | - | Similar beneficial effect to TBPO in stabilizing the catalyst.[6] |
| Iridium nanoparticles with secondary phosphine oxide ligands | Hydrogenation | Substituted aldehydes | - | - | The nature of the phosphine oxide ligand influences the activity and selectivity of the catalyst.[7] |
| Rhodium with phosphine ligands | Hydroformylation | Alkenes | - | - | Phosphine ligands are crucial for controlling the selectivity towards linear or branched aldehydes.[8] |
Workflow for Evaluating Catalyst Performance in a Cross-Coupling Reaction:
Solvent Extraction
In hydrometallurgy, organophosphorus compounds are widely used for the extraction and separation of metals. TBPO and its alternatives exhibit different efficiencies and selectivities for various metal ions.
Comparative Performance Data in Solvent Extraction:
| Extractant | Target Metal | Aqueous Phase | Extraction Efficiency (%) | Key Observations |
| This compound (TBPO) | Iron (III) | Nitric and Perchloric Acid | Quantitative | Effective for the quantitative extraction of Iron (III).[6] |
| Aminomethylphosphine Oxides | Rare Earth Elements (e.g., Sm, Lu) | Perchloric Acid | Up to 80% | Higher extraction efficiency in perchloric acid compared to nitric or hydrochloric acid. |
| Di-2-ethylhexylphosphoric acid (D2EHPA) | Rare Earth Elements | Phosphoric Acid | - | Can be used in solid-phase extraction.[9] |
| Tributyl Phosphate (TBP) | Iron (III) | Hydrochloric Acid | 99.8% | Highly selective for Fe(III) over other divalent metals like Mn, Ni, Co, and Cu.[10] |
Experimental Protocol for Metal Extraction using TBPO:
Objective: To determine the extraction efficiency of TBPO for a specific metal ion from an aqueous solution.
Materials:
-
Aqueous solution of the metal salt of known concentration.
-
Mineral acid (e.g., nitric acid, hydrochloric acid) for pH adjustment.
-
This compound (TBPO).
-
Organic solvent (e.g., benzene, kerosene).
-
Separatory funnels.
-
Shaker.
-
Analytical instrument for metal ion concentration measurement (e.g., Atomic Absorption Spectrometer - AAS).
Procedure:
-
Prepare an aqueous solution of the metal ion at a desired concentration in the chosen mineral acid.
-
Prepare a solution of TBPO in the organic solvent at a specific concentration.
-
In a separatory funnel, mix equal volumes of the aqueous metal solution and the organic TBPO solution.
-
Shake the funnel for a predetermined time (e.g., 10 minutes) to ensure equilibrium is reached.
-
Allow the two phases to separate.
-
Collect both the aqueous and organic phases.
-
Strip the metal ion from the organic phase using a suitable stripping agent (e.g., a solution of a strong base or acid).
-
Measure the concentration of the metal ion in the initial aqueous solution and in the aqueous phase after extraction using AAS.
-
Calculate the extraction efficiency as: (Initial Aqueous Concentration - Final Aqueous Concentration) / Initial Aqueous Concentration * 100%.
Polymer Chemistry
Phosphine oxides are incorporated into polymer matrices to enhance their thermal stability and mechanical properties. They can also act as catalysts or initiators in polymerization reactions.
Comparative Performance Data in Polymer Chemistry:
| Polymer Additive/Initiator | Polymer Matrix | Property Enhanced | Quantitative Improvement |
| This compound (TBPO) | General polymers | Thermal stability, Mechanical strength | Data not specified in the available results.[1] |
| Triphenylphosphine (TPP) | Epoxy Resin (DGEBA) | Thermal Stability | Onset decomposition temperature increased from 230°C to 320°C. Char yield increased from 21.4% to 32.5%.[11] |
| Bis(acyl)phosphine Oxides (BAPOs) | UV-curable resins | Polymerization rate and cure extent | More efficient than typical radical photoinitiators due to fast photolysis.[12] |
Logical Relationship of TBPO's Role in Polymer Enhancement:
Conclusion
This compound is a highly effective compound in various industrial applications, offering benefits such as enhanced catalytic activity, efficient metal extraction, and improved polymer properties. Its low toxicity and favorable solubility make it an attractive choice for many processes. However, a comprehensive cost-benefit analysis requires careful consideration of its alternatives.
For catalytic applications, both TBPO and TPPO can act as effective stabilizing ligands, and the choice may depend on specific reaction kinetics and cost. In solvent extraction, the selection of the extractant is highly dependent on the target metal and the composition of the aqueous phase, with alternatives like aminomethylphosphine oxides and TBP showing high efficiency in specific scenarios. In polymer chemistry, while TBPO is known to enhance thermal and mechanical properties, other phosphine oxides like BAPOs are particularly effective as photoinitiators.
Ultimately, the decision to use TBPO should be based on a thorough evaluation of its performance in the specific industrial process, a detailed cost analysis at an industrial scale, and a comparative assessment against the most viable alternatives. The experimental protocols and comparative data provided in this guide serve as a starting point for such an evaluation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 814-29-9 | TCI AMERICA [tcichemicals.com]
- 3. labdepotinc.com [labdepotinc.com]
- 4. Trioctylphosphine oxide technical grade, 90 78-50-2 [sigmaaldrich.com]
- 5. indiamart.com [indiamart.com]
- 6. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Heterogeneous Hydroformylation at Metal-Oxide Interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cost benefit of investment on quality in pharmaceutical manufacturing: WHO GMP pre- and post-certification of a Nigerian pharmaceutical manufacturer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Tributylphosphine Oxide
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Tributylphosphine oxide (TBPO), a chemical utilized in various research and drug development applications. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining regulatory compliance. This compound is classified as a hazardous substance due to its corrosive and acutely toxic properties, necessitating a meticulous and informed approach to its disposal.[1] Improper handling can lead to severe skin burns, eye damage, and respiratory irritation.[2][1]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to work within a well-ventilated area, preferably a chemical fume hood. The following personal protective equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical splash goggles are required. For enhanced protection, a full-face shield should be worn.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A chemical-resistant lab coat or apron must be worn to protect against accidental splashes.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.
Hazard Profile of this compound
Understanding the quantitative hazard data of a chemical is fundamental to safe handling and disposal.
| Hazard Classification | Data | Reference |
| Acute Oral Toxicity | Acute Tox. 4 | |
| Acute Dermal Toxicity | Acute Tox. 4 | |
| Acute Inhalation Toxicity | Acute Tox. 4 | |
| Skin Corrosion/Irritation | Skin Corr. 1B | |
| Intravenous LD50 (Mouse) | 320 mg/kg | |
| Water Hazard Class (WGK) | 3 (Highly hazardous for water) |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a regulated process that must be conducted in accordance with local, state, and federal guidelines, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be classified as hazardous waste.
-
Segregate this compound waste from other laboratory waste streams to prevent inadvertent chemical reactions.
Step 2: Containerization and Labeling
-
Use only approved, chemically resistant, and sealable containers for storing this compound waste.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The CAS number (814-29-9) should also be included.
-
Indicate the specific hazards of the contents (e.g., "Corrosive," "Toxic") using appropriate pictograms.
Step 3: On-site Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from incompatible materials, particularly strong oxidizing agents.[1]
-
Ensure the storage area has secondary containment to manage any potential leaks.
Step 4: Arrange for Professional Disposal
-
This compound waste must be disposed of through a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the waste. They will ensure that the disposal is handled in compliance with all regulatory requirements.
-
DO NOT attempt to dispose of this compound down the drain or in regular trash.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
For Small Spills:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
For Large Spills:
-
Evacuate Immediately: Evacuate the entire laboratory or affected area.
-
Activate Emergency Systems: If necessary, activate the nearest fire alarm and emergency shower/eyewash station.
-
Contact Emergency Services: From a safe location, call your institution's emergency number and the EHS department.
-
Do Not Attempt to Clean Up: Await the arrival of trained emergency response personnel.
Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Experimental Protocols Cited
References
Personal protective equipment for handling Tributylphosphine oxide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Tributylphosphine oxide. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
This compound is a hazardous chemical that requires careful handling to prevent exposure.[1][2][3] It is classified as a corrosive solid that can cause severe skin burns and eye damage.[1][3] Additionally, it is harmful if swallowed, inhaled, or comes into contact with the skin.[2] The substance appears as a white, hygroscopic crystalline powder.[1][2][3]
The following table summarizes the primary hazards and the recommended personal protective equipment (PPE) to mitigate risks.
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Causes severe skin burns.[3] Harmful in contact with skin.[2] | Gloves: Wear appropriate chemical-resistant gloves.[3][4] Clothing: Wear protective clothing to prevent skin exposure.[3][4] |
| Serious Eye Damage/Irritation | Causes severe eye damage.[3] A severe eye irritant.[1][2] | Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3] A face shield may also be necessary.[5] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2] | Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[3][4] A dust mask (type N95 or equivalent) is recommended. |
| Respiratory Hazard | Inhalation may cause corrosive injuries to the upper respiratory tract and lungs.[1][2] | Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for safety. The following steps outline the process for safely handling this compound from preparation to waste disposal.
-
Preparation and Engineering Controls :
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3]
-
Conduct all work with this compound in a well-ventilated area or a designated chemical fume hood.[3][4]
-
Before starting, confirm that all necessary PPE is available and in good condition.
-
-
Donning Personal Protective Equipment (PPE) :
-
Handling the Chemical :
-
Post-Handling :
Emergency and Spill Management
Immediate and appropriate action is crucial in the event of an emergency or spill.
Emergency First-Aid Procedures
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]
-
Skin Contact : Take off immediately all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention. Wash contaminated clothing before reuse.[3]
-
Inhalation : Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion : Rinse the mouth with water. DO NOT induce vomiting. Seek immediate medical attention.[3]
Spill Response Plan
-
Evacuate non-essential personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear the appropriate level of PPE as outlined above.
-
Contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[3]
-
Carefully sweep or scoop up the absorbed material.
-
Place the waste into a suitable, closed, and labeled container for disposal.[3][4]
-
Clean the spill area thoroughly.
Storage and Disposal Plan
Proper storage and disposal are essential to prevent accidents and environmental contamination.
Storage
-
Store in a designated corrosives area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
Disposal
-
Dispose of this compound waste and contaminated materials at an approved waste disposal plant.[3][7]
-
All waste disposal must be conducted in accordance with local, state, and federal regulations.[8]
-
Do not dispose of the chemical into surface water or the sanitary sewer system.[9]
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. This compound | C12H27OP | CID 13138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. epa.gov [epa.gov]
- 6. research.uga.edu [research.uga.edu]
- 7. This compound | 814-29-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
